Product packaging for L-Flamprop-isopropyl(Cat. No.:CAS No. 57973-67-8)

L-Flamprop-isopropyl

Cat. No.: B1675205
CAS No.: 57973-67-8
M. Wt: 363.8 g/mol
InChI Key: IKVXBIIHQGXQRQ-ZDUSSCGKSA-N
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Description

L-Flamprop-isopropyl is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19ClFNO3 B1675205 L-Flamprop-isopropyl CAS No. 57973-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVXBIIHQGXQRQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042095
Record name L-Flamprop-isopropyl
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Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57973-67-8
Record name N-Benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine 1-methylethyl ester
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Record name L-Flamprop-isopropyl
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Record name L-Flamprop-isopropyl
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Record name Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate
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Record name FLAMPROP-ISOPROPYL, (S)-
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Foundational & Exploratory

An In-depth Technical Guide to L-Flamprop-isopropyl: Chemical Structure, Properties, and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Flamprop-isopropyl, also known as Flamprop-M-isopropyl, is the herbicidally active stereoisomer of the arylalanine herbicide flamprop-isopropyl.[1] As a selective, post-emergent herbicide, it has been utilized for the control of wild oats and other grass weeds, primarily in cereal crops like wheat and triticale.[2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies, tailored for a scientific audience.

Chemical Structure and Identification

This compound is the (R)-enantiomer of isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-alaninate. The presence of a chiral center at the alpha-carbon of the alanine moiety gives rise to its stereospecific activity.[1]

IdentifierValue
IUPAC Name propan-2-yl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate[3]
CAS Number 63782-90-1[3]
Molecular Formula C₁₉H₁₉ClFNO₃[3]
Molecular Weight 363.8 g/mol [3]
Canonical SMILES C--INVALID-LINK--N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2[3]
InChI Key IKVXBIIHQGXQRQ-CYBMUJFWSA-N[3]
Synonyms Flamprop-M-isopropyl, (-)-Flamprop-isopropyl, WL 43425[1]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented below. It is characterized by moderate water solubility and persistence in soil, with a generally low mammalian toxicity.[1][4]

PropertyValue
Appearance White crystals[2]
Water Solubility Moderate[4]
Volatility Volatile[4]
Soil Persistence Moderately persistent[4]
Mammalian Toxicity Low[4]
Avian Toxicity Moderately toxic[4]
Aquatic Organism Toxicity Moderately toxic[4]
Honeybee Toxicity Moderately toxic[4]
Earthworm Toxicity Moderately toxic[4]

Mechanism of Action

The precise molecular target of this compound has not been definitively elucidated, leading to its classification in the Herbicide Resistance Action Committee (HRAC) Group Z (or 0), designated for compounds with an unknown mode of action.[2][5] The primary herbicidal effect is the inhibition of cell elongation in the meristematic regions of susceptible plants.[1][2] This disruption of cell growth is the basis for its herbicidal activity. The selectivity observed in crops like wheat and barley is attributed to a more rapid de-esterification of the herbicide in these tolerant species compared to target weeds like wild oats.[2]

Putative Signaling Pathway Inhibition

While the direct target is unknown, it is hypothesized that this compound interferes with hormonal signaling pathways that regulate cell elongation. Plant hormones such as auxins and gibberellins are central to this process. They trigger a signaling cascade that leads to the activation of proton pumps in the cell membrane, resulting in acidification of the cell wall. This acidic environment activates enzymes like expansins, which loosen the cell wall, allowing for turgor-driven cell expansion.

G cluster_perception Hormonal Signal cluster_transduction Signal Transduction cluster_response Cellular Response cluster_inhibitor Site of Action Auxin Auxin / Gibberellin Receptor Hormone Receptor Auxin->Receptor SecondMessenger Second Messengers (e.g., Ca²⁺, H⁺) Receptor->SecondMessenger KinaseCascade Protein Kinase Cascade SecondMessenger->KinaseCascade GeneExpression Gene Expression (e.g., for H⁺-ATPase, Expansins) KinaseCascade->GeneExpression ProtonPump H⁺-ATPase Activation GeneExpression->ProtonPump WallAcidification Cell Wall Acidification ProtonPump->WallAcidification Expansin Expansin Activation WallAcidification->Expansin CellElongation Cell Wall Loosening & Cell Elongation Expansin->CellElongation Herbicide This compound (Suspected Inhibitor) Herbicide->CellElongation Inhibition

Caption: Putative Plant Cell Elongation Signaling Pathway and Suspected Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

The commercial production of this compound is a multi-step chemical synthesis designed to yield the stereospecific L-isomer.[1]

Methodology:

  • Preparation of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine: This intermediate is synthesized first.

  • Esterification: The prepared intermediate is then esterified with isopropyl alcohol. This reaction is typically conducted under controlled conditions, often requiring acid catalysis and precise temperature regulation to preserve the integrity of the chiral center.[1]

G A N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine C Esterification (Acid Catalysis, Controlled Temperature) A->C B Isopropyl Alcohol B->C D This compound C->D

Caption: Generalized Synthesis Workflow for this compound.

Analytical Methods for Determination

The quantification of this compound in various matrices, such as environmental samples or agricultural products, can be achieved using chromatographic techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) are common methods for the analysis of such pesticide residues.

General Protocol using Gas Chromatography:

  • Sample Preparation:

    • Extraction: The analyte is extracted from the sample matrix using an appropriate organic solvent. For solid samples, techniques like Soxhlet extraction or ultrasonic-assisted extraction can be employed.

    • Clean-up: The extract is purified to remove interfering co-extractives. This may involve solid-phase extraction (SPE) or liquid-liquid partitioning.

    • Concentration: The cleaned-up extract is concentrated to a suitable volume.

  • GC Analysis:

    • An aliquot of the prepared sample is injected into the gas chromatograph.

    • Separation: The components of the sample are separated on a capillary column (e.g., a non-polar or semi-polar column).

    • Detection: The separated components are detected by FID or MS. MS provides higher selectivity and allows for confirmation of the analyte's identity based on its mass spectrum.

  • Quantification: The concentration of this compound is determined by comparing its peak area or height to that of a known standard.

G A Sample (e.g., soil, water, plant tissue) B Extraction (with organic solvent) A->B C Clean-up (e.g., SPE) B->C D Concentration C->D E GC-FID/MS Analysis D->E F Data Analysis & Quantification E->F

Caption: General Experimental Workflow for the Analysis of this compound.

Conclusion

This compound is a stereospecific herbicide with a mode of action centered on the inhibition of plant cell elongation. While its precise molecular target remains to be fully elucidated, its effects on plant growth are well-documented. The synthesis of the active L-isomer and its analysis in various matrices can be achieved through established chemical and analytical protocols. Further research into its specific molecular interactions could provide a deeper understanding of its herbicidal activity and potentially lead to the development of new, more targeted weed control agents.

References

L-Flamprop-isopropyl: A Technical Guide to its Mechanism of Action in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action for the herbicide L-Flamprop-isopropyl. Primarily used for the post-emergence control of wild oats (Avena fatua) in cereal crops, this compound is a selective, systemic herbicide.[1][2] It is absorbed through the leaves and translocated within the plant.[1] Its mode of action is initiated by the de-esterification of the parent molecule into its biologically active acid form, flamprop acid. The herbicidal selectivity between target weeds like wild oats and tolerant crops like wheat is primarily achieved through differential rates of metabolic detoxification.[3] While the precise molecular target has not been definitively elucidated, classifying it in the HRAC group Z (unknown mode of action), the principal physiological effect is the inhibition of cell elongation.[1][2] This guide details the biochemical pathways, presents quantitative efficacy data, and outlines key experimental protocols for its study.

Introduction

This compound, also known as Flamprop-M-isopropyl, is the stereospecific isopropyl ester of the L-isomer of flamprop.[1][4] This specificity is crucial for its herbicidal potency. As a member of the arylaminopropionic acid chemical class, it was a significant tool for managing grass weeds, particularly wild oats, in wheat and barley cultivation.[4][5][6]

  • IUPAC Name: isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate[7]

  • CAS Registry Number: 63782-90-1[1][8]

  • Molecular Formula: C₁₉H₁₉ClFNO₃[8]

  • Herbicide Classification: HRAC Group Z; WSSA Group 0 (Mode of Action Unknown)[1][2]

Though now largely considered obsolete or discontinued, its unique mechanism of selectivity continues to be of scientific interest.[1][2]

Core Mechanism of Action

The herbicidal activity of this compound is a multi-step process involving uptake, translocation, metabolic activation, and interaction with a target site, critically governed by the plant's own metabolic machinery.

This compound is applied post-emergence and is absorbed by the leaves of the plant.[1] As a systemic herbicide, it is then translocated to meristematic tissues, the primary sites of plant growth.[9] Within the plant cells, the parent ester, which is effectively a pro-herbicide, undergoes rapid hydrolysis by esterase enzymes. This reaction cleaves the isopropyl group, yielding the phytotoxic molecule, flamprop acid. This bioactivation is essential for its herbicidal effects.[3][10]

The precise biochemical site of action for flamprop acid is not fully understood. However, the most consistently reported physiological effect is the inhibition of cell elongation .[1][2] This disruption of growth in the meristematic regions leads to stunting, followed by necrosis and eventual plant death in susceptible species.

Unlike many other selective graminicides that target the acetyl-CoA carboxylase (ACCase) enzyme involved in fatty acid biosynthesis, this compound is not classified as an ACCase inhibitor.[11][12] Its placement in the "unknown mode of action" group underscores its distinct mechanism.

The selectivity of this compound between wheat (tolerant) and wild oats (susceptible) is a classic example of metabolic differentiation.[3]

  • In susceptible plants like Avena fatua, the active flamprop acid is metabolized slowly. This allows the phytotoxin to accumulate at its target site, inhibit cell elongation, and cause plant death.[3]

  • In tolerant crops like wheat, the active acid is rapidly detoxified. The primary detoxification pathway involves aromatic ring hydroxylation followed by rapid conjugation with sugars (e.g., glucose) to form non-phytotoxic glycoside esters.[3] This prevents the herbicide from reaching a lethal concentration at the target site.

The differential metabolism pathway is visualized in the diagram below.

G cluster_uptake Plant Cell cluster_susceptible Susceptible Plant (e.g., Wild Oat) cluster_tolerant Tolerant Plant (e.g., Wheat) Proherbicide This compound (Pro-herbicide) Hydrolysis Esterase Hydrolysis Proherbicide->Hydrolysis Active Flamprop Acid (Active Herbicide) Hydrolysis->Active Target Target Site Active->Target Slow Metabolism Detox Rapid Detoxification (Hydroxylation & Conjugation) Active->Detox Fast Metabolism Effect Inhibition of Cell Elongation Target->Effect Accumulation Metabolite Non-phytotoxic Metabolites Detox->Metabolite

Caption: Differential metabolism of this compound in susceptible vs. tolerant plants.

Quantitative Efficacy Data

The efficacy of this compound is well-documented, particularly for reducing wild oat seed production, a strategy known as "selective spray-topping".[6]

Table 1: Efficacy of this compound on Wild Oat Seed Production

Herbicide Application Timing Seed Production Reduction (%) Reference
Flamprop-methyl Late post-emergence Up to 96% [5]

| Flamprop-M-methyl | Late post-emergence | Average of 97% |[5] |

Table 2: Influence of Adjuvants and Application Rates

Treatment Application Rate (g a.i. ha⁻¹) Adjuvant Effect on Wild Oat Control Reference
Flamprop-M-methyl 112.5 - 225.0 Not specified Consistently effective reduction in seed production [6]
Flamprop-M-methyl 168.8 Uptake® Oil Significantly improved efficacy vs. no adjuvant [6]

| Flamprop-M-isopropyl | Varies | Alcohol Ethoxylates | More efficacious than standard emulsifiable oil |[13] |

Key Experimental Protocols

Investigating the mechanism of action of herbicides like this compound requires specific and robust experimental designs.

This protocol is designed to elucidate the metabolic fate of this compound in tolerant and susceptible plant species.

Objective: To identify and quantify the metabolites of this compound over time in wheat and wild oats to confirm differential metabolism as the basis for selectivity.

Methodology:

  • Plant Growth: Cultivate wheat (e.g., Triticum aestivum 'Neepawa') and wild oat (Avena fatua) plants in a controlled environment (greenhouse or growth chamber) until they reach the 2- to 3-leaf stage.[3]

  • Herbicide Preparation: Synthesize or procure ¹⁴C-radiolabeled this compound (labeled on the phenyl ring or another stable position). Prepare a treatment solution with a known specific activity, including a surfactant as per typical field formulations.

  • Application: Apply a precise droplet of the ¹⁴C-labeled herbicide solution to the middle of the second leaf of each plant.

  • Time-Course Sampling: Harvest the entire shoot of treated plants at set time points (e.g., 0, 6, 24, 48, 96 hours) post-application.

  • Extraction:

    • Wash the treated leaf surface with an appropriate solvent (e.g., acetone:water) to recover unabsorbed herbicide.

    • Homogenize the plant tissue in a solvent like 80% methanol to extract the absorbed herbicide and its metabolites.

    • Centrifuge the homogenate to separate the soluble fraction from the solid plant debris.

  • Analysis and Quantification:

    • Analyze the surface wash and the methanol-soluble extract using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

    • Use Liquid Scintillation Counting (LSC) to quantify the total radioactivity in the surface wash, the extract, and the non-extracted plant residue.

    • Identify metabolites by comparing their retention times to that of authentic standards (parent ester, acid, and potential conjugates) and by using Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation.

  • Data Interpretation: Compare the rate of parent compound disappearance and the rate of metabolite formation between the tolerant and susceptible species.

The workflow for this protocol is illustrated below.

G start Plant Culturing (Wheat & Wild Oat) app Application of ¹⁴C-L-Flamprop-isopropyl start->app sample Time-Course Sampling (0-96 hrs) app->sample extract Metabolite Extraction (Leaf Wash & Tissue Homogenization) sample->extract separate Chromatographic Separation (HPLC) extract->separate quantify Detection & Quantification (LSC / LC-MS) separate->quantify end Data Analysis: Compare Metabolic Rates quantify->end

Caption: Experimental workflow for analyzing herbicide metabolism and selectivity.

This protocol tests the hypothesis that this compound or its active acid metabolite directly inhibits fatty acid biosynthesis, a common target for graminicides.

Objective: To determine if flamprop acid inhibits the incorporation of acetate into long-chain fatty acids in isolated plant plastids.

Methodology:

  • Plastid Isolation: Isolate intact plastids (chloroplasts from light-grown tissue or etioplasts from dark-grown tissue) from a susceptible plant (e.g., oat, Avena sativa).[12] Use methods involving gentle tissue homogenization and density gradient centrifugation to ensure plastid integrity.

  • Assay Buffer Preparation: Prepare an assay buffer containing necessary cofactors for fatty acid synthesis, such as ATP, CoA, Mg²⁺, and bicarbonate.[14]

  • Herbicide Treatment: Prepare serial dilutions of flamprop acid (the active metabolite) in the assay buffer. Include a no-herbicide control and a control with a known fatty acid synthesis inhibitor (e.g., diclofop).

  • Incubation:

    • Add the isolated plastids to the assay buffer containing the different herbicide concentrations.

    • Initiate the reaction by adding [¹⁴C]-acetate, the primary substrate for de novo fatty acid synthesis.[12]

    • Incubate the mixture under conditions that support fatty acid synthesis (e.g., in the light for chloroplasts to generate ATP and NADPH, or with supplied cofactors for etioplasts).[14]

  • Reaction Termination and Extraction:

    • Stop the reaction after a defined period (e.g., 20 minutes) by adding a strong base (e.g., KOH) to saponify the newly synthesized lipids.

    • Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane).

  • Quantification: Measure the amount of radioactivity incorporated into the extracted fatty acid fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid synthesis for each herbicide concentration and determine the IC₅₀ value (the concentration of herbicide required to inhibit 50% of the enzyme activity). Compare this to the known inhibitor control.

Conclusion

This compound stands out as a selective herbicide whose efficacy is rooted in the biochemical disparity between crop and weed. It functions as a pro-herbicide, requiring in-planta activation to its phytotoxic acid form. Its selectivity is not due to differential uptake but rather the rapid metabolic detoxification in tolerant species like wheat, which contrasts with the slow metabolism in susceptible species like wild oats. While its ultimate molecular target remains unconfirmed, the resulting inhibition of cell elongation is the clear physiological basis of its herbicidal action. The detailed protocols provided herein offer a robust framework for further research into this and other herbicides with complex, metabolism-dependent modes of action.

References

The Synthesis of L-Flamprop-isopropyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of L-Flamprop-isopropyl, a selective herbicide. The document outlines a plausible synthetic pathway, including the preparation of key intermediates and the final esterification step. Detailed experimental protocols for analogous reactions are provided to serve as a practical reference for laboratory synthesis. Quantitative data, where available, is summarized, and the overall synthetic strategy is visualized through a detailed workflow diagram. This guide is intended for researchers, scientists, and professionals involved in agrochemical synthesis and development.

Introduction

This compound, the isopropyl ester of the L-isomer of Flamprop, is a post-emergence herbicide effective against wild oats in wheat and barley. Its herbicidal activity is stereospecific, with the L-isomer exhibiting significantly higher potency. The synthesis of this compound, therefore, requires a stereocontrolled approach to ensure the desired enantiomeric purity of the final product. This guide details a common synthetic route, which involves the preparation of an N-acylated amino acid intermediate followed by esterification.

Overview of the Synthetic Pathway

The synthesis of this compound can be conceptually divided into three main stages:

  • Preparation of the key amino acid intermediate: Synthesis of N-(3-chloro-4-fluorophenyl)-L-alanine.

  • N-acylation: Benzoylation of the amino acid intermediate to form N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine.

  • Esterification: Conversion of the N-benzoyl amino acid to its isopropyl ester, this compound.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Stage 1: Synthesis of Intermediate 1 cluster_1 Stage 2: N-Benzoylation cluster_2 Stage 3: Esterification A 3-chloro-4-fluoroaniline C N-(3-chloro-4-fluorophenyl)-L-alanine A->C B L-Alanine derivative B->C E N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine C->E Acylation D Benzoyl Chloride D->E G This compound E->G Acid Catalysis F Isopropyl Alcohol F->G

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for key transformations in the synthesis of this compound. It is important to note that while direct protocols for every step were not available in the literature, the following represents established methods for analogous reactions and should serve as a robust starting point for synthesis.

Stage 1: Synthesis of N-(3-chloro-4-fluorophenyl)-L-alanine (Intermediate 1)

The synthesis of this intermediate can be approached through several methods, including the reductive amination of a suitable keto-acid or a nucleophilic aromatic substitution reaction. A common route involves the reaction of 3-chloro-4-fluoroaniline with an L-alanine derivative.

Representative Protocol (based on analogous reactions):

Stage 2: N-Benzoylation of N-(3-chloro-4-fluorophenyl)-L-alanine (Intermediate 2)

The introduction of the benzoyl group is a critical step. The following is a general and effective method for the N-benzoylation of amino acids.

Experimental Protocol (Adapted from the synthesis of N-benzoyl-L-alanine)[2]:

  • Dissolve N-(3-chloro-4-fluorophenyl)-L-alanine (1.0 equivalent) in a 2N aqueous solution of sodium hydroxide (2.4 equivalents) while cooling in an ice bath (0-5 °C).

  • In a separate vessel, prepare a solution of benzoyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., toluene).

  • Add the benzoyl chloride solution and a 2N aqueous solution of sodium hydroxide (2.4 equivalents) to the amino acid solution in ten alternating portions with vigorous stirring, maintaining the temperature between 0-5 °C. Ensure the reaction mixture remains alkaline throughout the addition.

  • After the addition is complete, continue stirring at room temperature for 15-30 minutes.

  • Acidify the clear solution with concentrated hydrochloric acid to a pH of 2, while maintaining cooling with an ice bath.

  • The product, N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

G A Dissolve Intermediate 1 in NaOH (aq) B Add Benzoyl Chloride and NaOH (aq) A->B 0-5 °C C Stir at Room Temperature B->C D Acidify with HCl C->D Cooling E Filter and Dry Product D->E

Figure 2: Workflow for N-Benzoylation.
Stage 3: Esterification to this compound

The final step is the esterification of the N-benzoyl amino acid with isopropyl alcohol. This is typically carried out under acidic conditions.

Experimental Protocol (Adapted from the synthesis of L-alanine isopropyl ester hydrochloride)[3]:

  • Suspend N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine (1.0 equivalent) in an excess of isopropyl alcohol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, thionyl chloride can be used to generate the acid catalyst in situ.[3]

  • Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess isopropyl alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

G A Suspend Intermediate 2 in Isopropyl Alcohol B Add Acid Catalyst A->B C Reflux Reaction Mixture B->C D Work-up and Purification C->D E This compound D->E

Figure 3: Workflow for Esterification.

Quantitative Data

Quantitative data for the specific synthesis of this compound is not extensively reported in publicly available literature. However, based on analogous reactions, the following table provides expected yields and key physical properties.

StepProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
1N-(3-chloro-4-fluorophenyl)-L-alanineC₉H₉ClFNO₂217.6285-95Not Reported
2N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanineC₁₆H₁₃ClFNO₃321.7380-90Not Reported
3This compoundC₁₉H₁₉ClFNO₃363.8175-85Not Reported

Characterization Data

The structural confirmation of this compound and its intermediates would be performed using standard analytical techniques.

Compound1H NMR13C NMRMass Spectrometry (MS)
This compound Expected signals for aromatic protons, isopropyl group (septet and doublet), alanine methyl (doublet), and alanine alpha-proton (quartet).Expected signals for aromatic carbons, carbonyl carbons, and aliphatic carbons. A 13C NMR spectrum for the racemic mixture is available.[4]ESI-MS (m/z): [M+H]⁺ at approx. 364.11.[5]

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to ensure the desired biological activity. This guide provides a plausible and detailed synthetic route based on established chemical transformations. The provided experimental protocols for analogous reactions offer a solid foundation for the laboratory preparation of this important herbicide. Further optimization of reaction conditions may be necessary to achieve high yields and purity on a larger scale.

References

An In-depth Technical Guide on the Stereoisomerism of Flamprop-Isopropyl and its Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flamprop-isopropyl, a selective herbicide for the control of wild oats (Avena fatua) in cereal crops, is a chiral compound that exists as a racemic mixture of two enantiomers. This technical guide delves into the critical aspects of its stereoisomerism, detailing the differential biological activity, toxicological profiles, and environmental fate of its constituent enantiomers. The superior herbicidal efficacy of the (R)-(-)-enantiomer, known as flamprop-M-isopropyl, is highlighted, alongside a comprehensive overview of the experimental protocols for the synthesis of the racemic mixture, the chiral separation of its enantiomers, and methods for their quantitative analysis. This document aims to provide researchers and professionals in the fields of agrochemical development and environmental science with the essential knowledge to understand and leverage the stereochemical properties of this important herbicide.

Introduction

Flamprop-isopropyl, chemically known as isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate, is an aryloxyphenoxypropionate herbicide. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids in susceptible grass species. The presence of a chiral center at the alpha-carbon of the alanine moiety gives rise to two stereoisomers: the (R)-(-)-enantiomer and the (S)-(+)-enantiomer. It has been established that the herbicidal activity of flamprop-isopropyl is predominantly associated with the (R)-(-)-enantiomer, commercially known as flamprop-M-isopropyl. This stereoselectivity in biological activity has significant implications for the development of more efficacious and environmentally benign herbicide formulations.

Chemical Structures and Properties

The two enantiomers of flamprop-isopropyl possess identical chemical formulas and physical properties in an achiral environment but differ in their three-dimensional arrangement and their interaction with chiral environments, such as biological systems.

Table 1: Chemical Identification of Flamprop-isopropyl and its Enantiomers

PropertyRacemic Flamprop-isopropyl(R)-(-)-Flamprop-isopropyl (Flamprop-M-isopropyl)(S)-(+)-Flamprop-isopropyl
IUPAC Name isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninateisopropyl (2R)-2-[N-benzoyl-N-(3-chloro-4-fluorophenyl)amino]propanoateisopropyl (2S)-2-[N-benzoyl-N-(3-chloro-4-fluorophenyl)amino]propanoate
CAS Number 52756-22-663782-90-1Not commercially available
Molecular Formula C₁₉H₁₉ClFNO₃C₁₉H₁₉ClFNO₃C₁₉H₁₉ClFNO₃
Molecular Weight 363.81 g/mol 363.81 g/mol 363.81 g/mol
Chiral Center α-carbon of the alaninate moietyα-carbon of the alaninate moietyα-carbon of the alaninate moiety

Biological Activity and Herbicidal Efficacy

The primary implication of flamprop-isopropyl's stereoisomerism lies in the differential herbicidal activity of its enantiomers. The (R)-(-)-enantiomer is the biologically active isomer, responsible for the inhibition of ACCase and subsequent phytotoxicity in target weed species. The (S)-(+)-enantiomer exhibits significantly lower or no herbicidal activity.

Table 2: Herbicidal Efficacy of Flamprop-isopropyl Enantiomers against Avena fatua

CompoundApplication Rate (g a.i./ha)Growth StageEfficacy (% Control)Reference
Racemic Flamprop-isopropyl5003-4 leaf85Fictional Data
(R)-(-)-Flamprop-isopropyl2503-4 leaf90Fictional Data
(S)-(+)-Flamprop-isopropyl5003-4 leaf<10Fictional Data

Note: The data in this table is illustrative and based on the established principle of the differential activity of flamprop-isopropyl enantiomers. Specific efficacy data from peer-reviewed literature was not available at the time of this compilation.

The use of the enantiomerically pure (R)-(-)-flamprop-isopropyl allows for a reduction in the total amount of active ingredient applied to the environment while achieving the same or better level of weed control. This approach, known as "chiral switching," is a key strategy in developing more sustainable agricultural practices.

Toxicological Profile

Table 3: Acute Oral Toxicity of Flamprop-isopropyl

CompoundTest SpeciesLD₅₀ (mg/kg bw)Reference
Racemic Flamprop-isopropylRat> 2000Fictional Data
(R)-(-)-Flamprop-isopropylRat> 2000Fictional Data
(S)-(+)-Flamprop-isopropylRatNot available

Note: The data in this table is illustrative. Specific LD₅₀ values for the individual enantiomers were not found in the searched literature.

Environmental Fate and Enantioselective Degradation

The environmental persistence and degradation of chiral pesticides can be enantioselective, meaning that one enantiomer may degrade at a different rate than the other. This can lead to a shift in the enantiomeric ratio in the environment over time, with potential implications for non-target organisms and the overall environmental risk.

Studies on other chiral herbicides have shown that microbial degradation in soil is often an enantioselective process. For flamprop-isopropyl, it is hypothesized that the (S)-(+)-enantiomer may be degraded more rapidly by soil microorganisms than the herbicidally active (R)-(-)-enantiomer.

Table 4: Enantioselective Degradation of Flamprop-isopropyl in Soil (Hypothetical Data)

EnantiomerSoil TypeHalf-life (DT₅₀) in daysReference
(R)-(-)-Flamprop-isopropylLoam25Fictional Data
(S)-(+)-Flamprop-isopropylLoam15Fictional Data

Note: This data is hypothetical and serves to illustrate the concept of enantioselective degradation. Specific experimental data on the half-lives of individual flamprop-isopropyl enantiomers was not available.

Experimental Protocols

Synthesis of Racemic Flamprop-isopropyl

The synthesis of racemic flamprop-isopropyl typically involves the N-acylation and subsequent N-alkylation of DL-alanine, followed by esterification with isopropanol.

Protocol:

  • N-Benzoylation of DL-alanine: DL-alanine is reacted with benzoyl chloride in the presence of a base (e.g., sodium hydroxide) to yield N-benzoyl-DL-alanine.

  • N-Arylation: The resulting N-benzoyl-DL-alanine is then reacted with 3,4-difluorochlorobenzene in a suitable solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate) to introduce the 3-chloro-4-fluorophenyl group, yielding N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine.

  • Esterification: The final step involves the esterification of the carboxylic acid with isopropanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce racemic flamprop-isopropyl.

Chiral Separation of Flamprop-isopropyl Enantiomers

The separation of the (R)- and (S)-enantiomers of flamprop-isopropyl is typically achieved using chiral high-performance liquid chromatography (HPLC).

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralcel OD-H or Chiralpak AD).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio needs to be optimized to achieve baseline separation. A typical starting condition would be hexane:isopropanol (90:10, v/v).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where both enantiomers exhibit strong absorbance (e.g., 254 nm).

  • Procedure:

    • Dissolve a small amount of racemic flamprop-isopropyl in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute the enantiomers with the optimized mobile phase.

    • The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Visualizations

Signaling Pathway: Mode of Action

cluster_plant_cell Plant Cell (Wild Oat) Flamprop_R (R)-(-)-Flamprop-isopropyl (Active Enantiomer) ACCase Acetyl-CoA Carboxylase (ACCase) Flamprop_R->ACCase Inhibits Flamprop_S (S)-(+)-Flamprop-isopropyl (Inactive Enantiomer) Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalyzes conversion of Acetyl-CoA to Malonyl-CoA Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Membranes Cell Membrane Formation & Function Fatty_Acids->Membranes Growth Inhibition of Cell Elongation & Growth Membranes->Growth Start Start: Racemic Flamprop-isopropyl Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject into HPLC System Dissolve->Inject Column Chiral HPLC Column (e.g., Chiralpak AD) Inject->Column Separate Enantiomeric Separation Column->Separate Detect UV Detection Separate->Detect Chromatogram Chromatogram with Two Separated Peaks Detect->Chromatogram Quantify Quantification of (R)- and (S)-Enantiomers Chromatogram->Quantify Result Result: Enantiomeric Purity/Ratio Quantify->Result

An In-depth Technical Guide on the Environmental Fate and Degradation of L-Flamprop-isopropyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-flamprop-isopropyl, the isopropyl ester of the L-isomer of flamprop, is a selective, systemic, post-emergence herbicide.[1] It belongs to the arylaminopropionic acid class of herbicides and has been used to control wild oats (Avena fatua) in wheat.[1][2] Understanding the environmental fate and degradation of this compound is crucial for assessing its environmental impact and for the development of safer and more effective agricultural chemicals. This technical guide provides a comprehensive overview of the environmental degradation pathways of this compound, detailed experimental protocols for its study, and quantitative data on its persistence in various environmental compartments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are critical in determining its behavior and transport in the environment.

PropertyValueReference
IUPAC Name propan-2-yl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate[3]
CAS Number 52756-22-6[3]
Molecular Formula C₁₉H₁₉ClFNO₃[3]
Molecular Weight 363.81 g/mol [4]
Water Solubility Moderately soluble[1]
Vapor Pressure Volatile[1]
Log Kow 3.6-4.2 (formulated form)[5]

Environmental Fate and Degradation

The environmental persistence and degradation of this compound are influenced by a combination of biotic and abiotic processes, including hydrolysis, photolysis, and microbial degradation.

Degradation in Soil

This compound is moderately persistent in soil environments.[1] The primary degradation pathway in soil is the hydrolysis of the isopropyl ester to form its biologically active acid metabolite, flamprop.[6]

Aerobic Conditions: Under aerobic conditions, this compound has a typical half-life (DT₅₀) of 55 days.[7] The major metabolite formed is flamprop.[6]

Anaerobic Conditions: Data on the specific half-life of this compound under anaerobic soil conditions is limited. However, anaerobic metabolism studies are crucial for understanding its persistence in waterlogged or anoxic environments.

Degradation in Aquatic Systems

The fate of this compound in aquatic environments is primarily governed by hydrolysis and photolysis.

Hydrolysis: The rate of hydrolysis of this compound is dependent on the pH of the water. While specific quantitative data for the hydrolysis half-life of this compound at different pH values is not readily available in the reviewed literature, it is known that under moderately basic conditions, flamprop varieties are hydrolyzed to their corresponding acids and alcohols.[8]

Photolysis: Photodegradation can be a significant dissipation pathway for herbicides on soil and plant surfaces, as well as in water.[7][9] The rate of photolysis is influenced by the intensity and wavelength of light and the presence of photosensitizers in the environment. Specific photolysis half-life data for this compound in water and on soil surfaces is not extensively documented in the available literature.

Quantitative Degradation Data

CompartmentConditionParameterValueReference
SoilAerobicDT₅₀55 days[7]
SoilAnaerobicDT₅₀Data not available
WaterHydrolysis (pH 4)DT₅₀Data not available
WaterHydrolysis (pH 7)DT₅₀Data not available
WaterHydrolysis (pH 9)DT₅₀Data not available
WaterPhotolysisDT₅₀Data not available
Soil SurfacePhotolysisDT₅₀Data not available

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are essential for generating reliable and comparable data on the environmental fate of pesticides.

Hydrolysis as a Function of pH (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).

Methodology:

  • Sterile aqueous buffer solutions of the desired pH are prepared.

  • The test substance (this compound), either radiolabelled or non-labelled, is added to the buffer solutions at a concentration not exceeding half its water solubility.

  • The solutions are incubated in the dark at a constant temperature.

  • Samples are taken at appropriate time intervals and analyzed for the concentration of the parent compound and its hydrolysis products.

  • The rate of hydrolysis and the half-life (DT₅₀) are calculated.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test guideline evaluates the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

  • Fresh soil samples are collected and characterized.

  • The test substance is applied to the soil samples.

  • For aerobic studies, the soil is maintained at a specific moisture content and incubated in the dark at a constant temperature with a continuous supply of air.

  • For anaerobic studies, the soil is saturated with water and incubated in an inert atmosphere (e.g., nitrogen) after an initial aerobic phase.

  • Soil samples are extracted and analyzed at various time points for the parent compound and its transformation products.

  • Volatile degradation products, such as ¹⁴CO₂, can be trapped and quantified if a radiolabelled test substance is used.

  • Degradation rates and half-lives are determined.

Phototransformation on Soil Surfaces (Draft OECD Guideline)

This method is designed to assess the photodegradation of a chemical on the soil surface when exposed to simulated sunlight.

Methodology:

  • A thin layer of soil is applied to a support surface (e.g., glass plates).

  • The test substance is applied uniformly to the soil surface.

  • The treated soil is irradiated with a light source that simulates natural sunlight.

  • Dark control samples are incubated under the same conditions but without light exposure to differentiate between photochemical and other degradation processes.

  • Soil samples are extracted and analyzed at different time intervals to determine the concentration of the parent compound and its photoproducts.

  • The half-life of phototransformation is calculated.

Degradation Pathway and Mode of Action

Degradation Pathway

The primary degradation step for this compound in the environment is the hydrolysis of the isopropyl ester bond to yield the corresponding carboxylic acid, flamprop. This is a crucial activation step, as the acid form is the biologically active herbicide. Further degradation of flamprop can occur through cleavage of the amide bond under more basic conditions, resulting in the formation of benzoic acid and the corresponding aniline derivative.

Degradation of this compound.
Mode of Action

This compound, like other aryloxyphenoxypropionate ("FOP") herbicides, acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. The inhibition of ACCase disrupts the production of new membranes, which is vital for cell growth and division, particularly in the meristematic tissues of susceptible grass species.[10] This ultimately leads to the inhibition of cell elongation and the death of the plant.[1]

Mode_of_Action cluster_herbicide Herbicide Action cluster_plant_cell Plant Cell This compound This compound Flamprop (acid) Flamprop (acid) This compound->Flamprop (acid) Hydrolysis (in plant) ACCase ACCase Flamprop (acid)->ACCase Inhibits Fatty Acid Synthesis Fatty Acid Synthesis ACCase->Fatty Acid Synthesis Catalyzes Membrane Production Membrane Production Fatty Acid Synthesis->Membrane Production Cell Elongation & Growth Cell Elongation & Growth Membrane Production->Cell Elongation & Growth Plant Death Plant Death Cell Elongation & Growth->Plant Death

Mode of action of this compound.

Conclusion

This compound is a moderately persistent herbicide that undergoes degradation in the environment through hydrolysis, photolysis, and microbial processes. The primary degradation product, flamprop, is the herbicidally active compound that inhibits fatty acid synthesis in susceptible plants. While the general degradation pathways and mode of action are understood, there is a need for more comprehensive quantitative data on its degradation rates under various environmental conditions, particularly for hydrolysis at different pH values, photolysis in water and on soil, and anaerobic degradation. Further research in these areas will provide a more complete picture of the environmental fate of this compound and aid in the development of more environmentally benign herbicides.

References

L-Flamprop-isopropyl: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of L-flamprop-isopropyl, a chiral herbicide. The document collates available quantitative solubility data in water and various organic solvents, details standardized experimental protocols for solubility determination, and presents a visual representation of a general experimental workflow. This information is critical for researchers and professionals involved in the development, formulation, and environmental fate assessment of this compound.

Core Solubility Data

The solubility of this compound exhibits significant variation across different solvent systems, a key consideration for its application and environmental behavior. The following tables summarize the available quantitative data.

Solubility in Water
SolventTemperature (°C)Solubility (mg/L)General Classification
Water (pH 7)2012[1]Moderate[1][2]
Solubility in Organic Solvents
SolventTemperature (°C)Solubility (mg/L)
Acetone201,560,000[1]
Ethanol20147,000[1]
Toluene*20500,000[1]
Hexane2016,000[1]
MethanolNot SpecifiedSoluble (solution available)[3]
AcetonitrileNot SpecifiedSoluble (solution available)
CyclohexaneNot SpecifiedSoluble (solution available)
Ethyl AcetateNot SpecifiedImplied High Solubility**
DichloromethaneNot SpecifiedNo Data Available

* The source provides this value in a list of organic solvents without explicitly naming it; however, based on similar data sheets, it is likely to be Toluene.[1] ** While quantitative data is unavailable, the synthesis of the parent compound, flamprop, is often conducted in ethyl acetate, suggesting good solubility.[4][5]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The methods outlined below are internationally recognized standards for generating reliable and reproducible solubility data.

OECD Guideline 105: Water Solubility

The Organization for Economic Co-operation and Development (OECD) Guideline 105 is a widely accepted method for determining the water solubility of chemical substances. It comprises two primary approaches: the Flask Method and the Column Elution Method.

1. Flask Method:

This method is suitable for substances with a solubility greater than 10 mg/L.

  • Principle: A supersaturated solution is prepared by dissolving the test substance in water at a temperature slightly above the test temperature. The solution is then allowed to equilibrate at the test temperature, and the concentration of the dissolved substance is measured.

  • Apparatus:

    • Constant temperature bath

    • Shaking or stirring device

    • Analytical glassware

    • Filtration or centrifugation equipment

    • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

  • Procedure:

    • An excess amount of the test substance is added to a flask containing a known volume of water.

    • The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The solution is then allowed to stand for at least 24 hours at the test temperature to allow for the separation of undissolved material.

    • A sample of the supernatant is carefully taken, ensuring no solid particles are transferred.

    • The sample is filtered or centrifuged to remove any remaining suspended particles.

    • The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

2. Column Elution Method:

This method is designed for substances with a solubility below 10 mg/L.

  • Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until a plateau is reached, which represents the saturation solubility.

  • Apparatus:

    • Jacketed column with a constant temperature water circulator

    • Metering pump for precise flow control

    • Inert support material (e.g., glass beads, silica gel)

    • Fraction collector

    • Analytical instrument for concentration measurement

  • Procedure:

    • The inert support material is coated with an excess of this compound.

    • The coated material is packed into the column.

    • Water is pumped through the column at a low flow rate.

    • Fractions of the eluate are collected at regular intervals.

    • The concentration of this compound in each fraction is determined.

    • The flow rate is varied to ensure that the measured solubility is independent of the flow rate. The plateau concentration is taken as the water solubility.

Shake-Flask Method for Organic Solvents

A widely used and robust method for determining the solubility of a compound in organic solvents is the shake-flask method.

  • Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined.

  • Apparatus:

    • Constant temperature shaker or incubator

    • Vials or flasks with secure closures

    • Analytical balance

    • Filtration or centrifugation equipment

    • Volumetric glassware

    • Analytical instrument for concentration measurement

  • Procedure:

    • An excess amount of this compound is weighed into a vial or flask.

    • A known volume of the organic solvent is added.

    • The vessel is sealed and placed in a constant temperature shaker.

    • The mixture is agitated until equilibrium is reached (this can range from a few hours to several days, depending on the substance and solvent).

    • After equilibration, the suspension is allowed to settle.

    • An aliquot of the supernatant is carefully removed and filtered or centrifuged to ensure the complete removal of any solid particles.

    • The clear solution is then appropriately diluted, and the concentration of this compound is quantified using a suitable and validated analytical technique.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow substance Excess this compound (Solid) equilibration Equilibration (Constant Temperature Shaking) substance->equilibration solvent Solvent (Water or Organic) solvent->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation Attain Equilibrium analysis Concentration Analysis (e.g., HPLC, GC) separation->analysis Isolate Saturated Solution result Solubility Data analysis->result Quantify Concentration

A generalized workflow for the experimental determination of solubility.

References

Toxicological Profile of L-Flamprop-isopropyl on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of L-Flamprop-isopropyl and its related compounds on non-target organisms. As a discontinued arylalanine herbicide, publicly available data on this compound is limited. This document synthesizes the available information on its toxicity to aquatic organisms, birds, honeybees, and soil organisms, drawing upon data for the closely related compounds flamprop-isopropyl and flamprop-M-isopropyl where necessary. Detailed experimental protocols for key toxicological studies, based on internationally recognized OECD guidelines, are provided to facilitate the design and interpretation of future ecotoxicological assessments. Furthermore, this guide includes visualizations of experimental workflows to enhance understanding of the testing methodologies.

Introduction to this compound

This compound is the isopropyl ester of the L-isomer of flamprop, a selective systemic herbicide.[1] Its mode of action is believed to be the inhibition of cell elongation.[1] While its use has been discontinued, understanding its toxicological impact on non-target organisms remains crucial for environmental risk assessment and for informing the development of safer agrochemicals. This guide focuses on its effects on key non-target species, providing available quantitative toxicity data and standardized testing methodologies.

Toxicological Profile on Non-Target Organisms

The available data indicates that flamprop-isopropyl and its related compounds are moderately toxic to a range of non-target organisms.[1] The following sections summarize the quantitative toxicity data for different organism groups.

Aquatic Organisms

Limited data is available for the acute toxicity of flamprop-isopropyl to fish.

Table 1: Acute Toxicity of Flamprop-isopropyl to Fish

SpeciesEndpointValue (mg/L)Exposure DurationReference
UnspecifiedLC502.496 hours[2]

Specific quantitative data for the toxicity of this compound to aquatic invertebrates like Daphnia magna were not found in the reviewed literature. However, it is generally classified as moderately toxic to aquatic organisms.[1]

Quantitative data on the toxicity of this compound to algae were not available in the conducted search.

Terrestrial Organisms

Data on the avian toxicity of flamprop-isopropyl is available for the related compound, flamprop-methyl.

Table 2: Acute Oral Toxicity of Flamprop-methyl to Birds

SpeciesEndpointValue (mg/kg bw)Reference
Bobwhite Quail (Colinus virginianus)LD504640[3]
Pheasants, Mallard Ducks, Domestic Fowl, Partridges, PigeonsLD50>1000[3]

While generally considered moderately toxic to honeybees, specific quantitative contact or oral LD50 values for this compound were not found.[1] One source states that flamprop-methyl is not toxic to bees.[3]

This compound is described as moderately toxic to earthworms, but specific LC50 or NOEC values were not available in the reviewed literature.[1]

Experimental Protocols for Key Toxicity Studies

Standardized experimental protocols are essential for generating reliable and comparable toxicological data. The following sections detail the methodologies for key toxicity tests based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Aquatic Toxicity Testing

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species.

  • Test System: A static, semi-static, or flow-through system can be used. Water quality parameters (temperature, pH, dissolved oxygen) are monitored.

  • Procedure: Fish are acclimated to test conditions. They are then exposed to a range of concentrations of the test substance. Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated at each observation time.

Fish_Acute_Toxicity_Test cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_observation Observation cluster_analysis Data Analysis Acclimation Acclimate Fish to Test Conditions Exposure Expose Fish to Test Solutions Acclimation->Exposure PrepSolutions Prepare Test Solutions (Range of Concentrations) PrepSolutions->Exposure Record Record Mortalities and Sublethal Effects at 24, 48, 72, 96h Exposure->Record Calculate Calculate LC50 and Confidence Intervals Record->Calculate

Fish Acute Toxicity Test Workflow (OECD 203)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test System: Static test in glass vessels.

  • Procedure: Daphnids are exposed to a series of concentrations of the test substance. Immobilisation is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 for immobilisation at 48 hours is calculated.

Daphnia_Acute_Toxicity_Test cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_observation Observation cluster_analysis Data Analysis Culture Culture Daphnia magna Exposure Expose Neonates (<24h old) to Test Solutions Culture->Exposure PrepSolutions Prepare Test Solutions PrepSolutions->Exposure Record Record Immobilisation at 24h and 48h Exposure->Record Calculate Calculate EC50 at 48h Record->Calculate

Daphnia sp. Acute Immobilisation Test Workflow (OECD 202)

This test evaluates the effects of a substance on the growth of freshwater green algae.

  • Test Organism: Scenedesmus subspicatus or other recommended species.

  • Test System: Batch culture in a nutrient-rich medium under controlled light and temperature.

  • Procedure: Algal cultures are exposed to a range of test substance concentrations for 72 hours. Algal growth is measured at 24, 48, and 72 hours using cell counts or other biomass indicators.

  • Data Analysis: The EC50 for growth inhibition is calculated.

Alga_Growth_Inhibition_Test cluster_prep Preparation cluster_exposure Exposure (72 hours) cluster_observation Measurement cluster_analysis Data Analysis Culture Prepare Algal Inoculum Exposure Incubate Algal Cultures with Test Solutions Culture->Exposure PrepSolutions Prepare Test Solutions in Growth Medium PrepSolutions->Exposure Measure Measure Algal Growth at 24, 48, 72h Exposure->Measure Calculate Calculate EC50 for Growth Inhibition Measure->Calculate

Alga, Growth Inhibition Test Workflow (OECD 201)
Terrestrial Toxicity Testing

This test determines the acute oral toxicity of a substance to birds after a single dose.

  • Test Organism: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Procedure: Birds are fasted and then administered a single oral dose of the test substance. They are then observed for at least 14 days for mortality and signs of toxicity.

  • Data Analysis: The LD50 is calculated, along with the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Avian_Acute_Oral_Toxicity_Test cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation (14 days) cluster_analysis Data Analysis Acclimate Acclimate Birds Dose Administer Single Oral Dose Acclimate->Dose PrepareDose Prepare Test Substance Doses PrepareDose->Dose Observe Observe for Mortality and Clinical Signs Dose->Observe Calculate Calculate LD50, NOAEL, and LOAEL Observe->Calculate Honeybee_Acute_Toxicity_Tests cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation (48-96h) cluster_analysis Data Analysis CollectBees Collect Young Adult Worker Bees Contact Contact Test (OECD 214) Topical Application CollectBees->Contact Oral Oral Test (OECD 213) Feeding with Dosed Sucrose CollectBees->Oral PrepSolutions Prepare Test Solutions PrepSolutions->Contact PrepSolutions->Oral Observe Record Mortality and Sublethal Effects Contact->Observe Oral->Observe Calculate Calculate LD50/LC50 at 24h and 48h Observe->Calculate Earthworm_Acute_Toxicity_Test cluster_prep Preparation cluster_exposure Exposure (14 days) cluster_observation Observation cluster_analysis Data Analysis PrepareSoil Prepare Artificial Soil ApplySubstance Incorporate Test Substance into Soil PrepareSoil->ApplySubstance Expose Introduce Earthworms to Treated Soil ApplySubstance->Expose Assess Assess Mortality and Body Weight at 7 & 14 days Expose->Assess Calculate Calculate LC50 at 14 days Assess->Calculate

References

The Rise and Evolution of Flamprop Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the History, Development, and Mode of Action of a Niche Herbicide Class

Introduction

The flamprop herbicides are a group of selective, post-emergence herbicides developed primarily for the control of wild oats (Avena spp.) in cereal crops such as wheat and triticale. First introduced in the mid-1970s, their development marked a significant advancement in the targeted management of problematic grass weeds. This technical guide provides a comprehensive overview of the history, chemical evolution, mode of action, metabolic pathways, and analytical methodologies related to flamprop herbicides, tailored for researchers and professionals in the fields of agricultural science and drug development.

A Historical Perspective and Developmental Timeline

Initial research focusing on the control of wild oats in cereal crops began in the 1960s and 1970s. This led to the introduction of flamprop around 1974. A closely related compound, benzoylprop-ethyl, was developed in the same program and introduced earlier in 1969, though it is now considered obsolete. The flamprop herbicides were commercialized by Shell Research Ltd. and saw regional use, particularly in Australia and the United Kingdom, where they were introduced around 1984. Over time, various ester derivatives were developed to improve efficacy and handling properties. However, many flamprop variants are now considered obsolete or have been discontinued in several regions. The emergence of wild oat populations resistant to flamprop herbicides was documented in Canada by the year 2000 and later in Australia, contributing to their declining use.

Chemical Variants and Properties

Flamprop herbicides are arylalanine derivatives, characterized by an N-benzoyl-N-(3-chloro-4-fluorophenyl)-alanine core structure. The various forms of flamprop are typically esters of the parent carboxylic acid. The chirality at the alpha-carbon of the alanine moiety results in two enantiomers, with the L-(S)-isomer being the more biologically active form. Formulations designated with "-M" are enriched in this more active isomer.

Variant IUPAC Name CAS Number Molecular Formula Molar Mass ( g/mol )
Flamprop 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid58667-63-3C₁₆H₁₃ClFNO₃321.73
Flamprop-methyl methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate52756-25-9C₁₇H₁₅ClFNO₃335.8
Flamprop-isopropyl isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate52756-22-6C₁₉H₁₉ClFNO₃363.8
Flamprop-M-isopropyl isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate63782-90-1C₁₉H₁₉ClFNO₃363.8
Flamprop-M-methyl methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate63729-98-6C₁₇H₁₅ClFNO₃335.8

Synthesis of Flamprop Herbicides

The synthesis of flamprop herbicides involves a multi-step process. A generalized pathway for the production of flamprop-M-isopropyl, which utilizes the biologically active L-alanine, is outlined below.

General Synthesis Pathway

The commercial production of flamprop begins with the preparation of 3-chloro-4-fluoroaniline. This intermediate is then acylated with benzoyl chloride to form N-benzoyl-3-chloro-4-fluoroaniline. For the stereospecific synthesis of flamprop-M variants, this intermediate is coupled with the desired L-alanine ester.[1] In the case of flamprop-M-isopropyl, N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine is first prepared and subsequently esterified with isopropyl alcohol under controlled acidic conditions to yield the final product.[2]

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product A 3-chloro-4-fluoroaniline D N-benzoyl-3-chloro-4-fluoroaniline A->D B Benzoyl chloride B->D Acylation C L-alanine E N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine C->E D->E Coupling F Flamprop-M-isopropyl E->F Esterification with Isopropyl Alcohol

General synthesis pathway for Flamprop-M-isopropyl.

Mode of Action and Selectivity

Traditional View and a Novel Mechanism

The precise mode of action of flamprop herbicides has been a subject of investigation. Traditionally, they were classified with an "unknown" mode of action (HRAC Group Z or WSSA Group 0), with the suspected mechanism being the inhibition of cell elongation.[3]

More recent and detailed studies on flamprop-M-methyl have revealed a novel antimicrotubule mechanism.[2] Research on maize root tip cells showed that flamprop-M-methyl does not inhibit tubulin polymerization in vitro, distinguishing it from other microtubule-disrupting herbicides. Instead, it severely disturbs the orientation of spindle and phragmoblast microtubules during mitosis and cytokinesis. This leads to defective spindle structures and disorganized phragmoblast microtubule arrays, which prevents proper cell plate formation. Cortical microtubules in the interphase are only slightly affected. This suggests a unique mechanism of action, possibly involving the disruption of microtubule organization at their minus ends.[2]

G A Flamprop-M-methyl B Disruption of microtubule orientation (Spindle and Phragmoplast) A->B C Defective spindle and phragmoplast structures B->C D Inhibition of Cell Plate Formation C->D E Cessation of Cell Division D->E

Proposed antimicrotubule mechanism of action.
Metabolism-Based Selectivity

The selectivity of flamprop herbicides between susceptible wild oats and tolerant cereal crops is primarily due to differential rates of metabolism. In both susceptible and tolerant plants, the ester forms of flamprop (e.g., flamprop-methyl, flamprop-isopropyl) are hydrolyzed by esterase enzymes to the biologically active carboxylic acid, flamprop.

In tolerant crops like wheat, this hydrolysis is slower, and the resulting flamprop acid is rapidly converted into biologically inactive conjugates (Phase II metabolism).[4] In contrast, susceptible wild oats hydrolyze the ester to the active acid more quickly, allowing the phytotoxic flamprop acid to accumulate at its site of action before it can be detoxified. This differential rate of de-esterification and subsequent conjugation is the basis for the herbicide's selectivity.

G cluster_plant Plant Metabolism cluster_legend Relative Rate A Flamprop Ester (e.g., Flamprop-isopropyl) B Flamprop Acid (Active Herbicide) A->B Hydrolysis (Esterase) C Inactive Conjugates B->C Conjugation (Phase II Metabolism) L1 Wild Oats (Susceptible): Fast Hydrolysis L2 Wheat (Tolerant): Slow Hydrolysis, Fast Conjugation

Metabolic pathway and basis of selectivity.

Efficacy and Application

Flamprop herbicides are applied post-emergence to control wild oats. Application timing is critical for optimal performance. For general control, application is recommended when the majority of wild oats are between the three-leaf and end of tillering stages. For selective spray-topping to reduce weed seed production, application is timed for when the wild oats are at the stem elongation to booting stage.

Application Type Target Weed Stage Typical Rate (90 g/L Formulation) Target Crop
Wild Oat Control3-leaf to end of tillering2.5 L/haWheat, Triticale
Selective Spray-ToppingStem elongation to booting1.25 - 1.875 L/haWheat

Data sourced from Titan Ag Flamprop 90 product label.[5]

Toxicological Profile

Flamprop herbicides generally exhibit low acute toxicity to mammals. The toxicity can vary depending on the specific ester form of the molecule.

Substance Test Organism Route LD₅₀ Value (mg/kg) Toxicity Class
Flamprop-methylRatOral1210Slightly Toxic
Flamprop-methylMouseOral720Slightly Toxic
Flamprop-methylRatDermal>294 (as EC formulation)Slightly Toxic

Data sourced from the International Atomic Energy Agency, Infocris Pesticide Database.[4] The lower the LD₅₀ value, the more acutely toxic the chemical. For comparison, chemicals are often categorized based on their oral LD₅₀ in rats: >5000 mg/kg is considered practically non-toxic, 500-5000 mg/kg is slightly toxic, 50-500 mg/kg is moderately toxic, and <50 mg/kg is highly toxic.

Environmental Fate

The environmental persistence of flamprop herbicides is a key consideration. They are generally considered to be moderately persistent in soil.

Parameter Flamprop Flamprop-methyl Flamprop-M-isopropyl
Soil Persistence Can be persistentDT₅₀: approx. 1-3 weeksModerately persistent
Aqueous Solubility Moderate-Moderate
Volatility Not volatile-Volatile
Groundwater Leaching --Some concern

Data compiled from AERU Pesticide Properties Database.[1][6][7] The soil half-life (DT₅₀) is the time required for 50% of the initial concentration to dissipate. For flamprop-methyl, the DT₅₀ is approximately 1-2 weeks in sandy loam, clay, and medium loam soils, and 2-3 weeks in peat soil.[7] Factors such as soil type, pH, organic matter content, temperature, and moisture can significantly influence the rate of degradation.[8]

Experimental Protocols

Mode of Action Analysis: Immunofluorescence of Microtubules

To investigate the effect of flamprop-M-methyl on microtubule organization, cytochemical fluorescence studies on maize root tip cells can be performed.[2]

Protocol Outline:

  • Seedling Treatment: Germinate maize seedlings and treat them by immersing their roots in a solution containing the desired concentration of flamprop-M-methyl (e.g., 50 µM) for a specified duration (e.g., 4 hours).

  • Fixation: Excise root tips and fix them in a formaldehyde-based fixative solution in a microtubule-stabilizing buffer (e.g., PME buffer: PIPES, MgSO₄, EGTA).

  • Cell Wall Digestion: Partially digest the cell walls using a mixture of enzymes such as cellulase and pectinase to allow for antibody penetration.

  • Permeabilization: Permeabilize the cell membranes with a detergent like Triton X-100.

  • Immunolabeling:

    • Incubate the prepared root tip squashes with a primary antibody specific to tubulin (e.g., a monoclonal anti-α-tubulin antibody).

    • After washing, incubate with a secondary antibody conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488) that will bind to the primary antibody.

  • DNA Staining & Mounting: Counterstain the nuclei with a DNA-binding dye like DAPI and mount the sample on a microscope slide with an anti-fade medium.

  • Microscopy: Visualize the microtubule structures using a confocal or epifluorescence microscope, capturing images of cells at different stages of the cell cycle.

Residue Analysis: QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from various matrices, including soil and plant tissues, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G A 1. Homogenize Sample (e.g., 10-15g of wheat tissue) B 2. Add Acetonitrile (& Internal Standard) A->B C 3. Add QuEChERS Extraction Salts (e.g., MgSO₄, NaCl) B->C D 4. Shake & Centrifuge (Phase Separation) C->D E 5. Take Aliquot of Acetonitrile Layer D->E F 6. Dispersive SPE Cleanup (Add MgSO₄ & PSA sorbent) E->F G 7. Shake & Centrifuge F->G H 8. Analyze Supernatant by LC-MS/MS G->H

Workflow for QuEChERS-based residue analysis.

Protocol Outline:

  • Sample Homogenization: Weigh a representative amount (e.g., 10-15 g) of the homogenized sample (e.g., soil, wheat leaves) into a 50 mL centrifuge tube. For dry samples, rehydration with water may be necessary.[5][9]

  • Extraction: Add a precise volume of acetonitrile (e.g., 15 mL), often containing 1% acetic acid to improve the stability of certain pesticides, along with any internal standards. Shake vigorously for 1 minute.[10]

  • Salting-Out Partitioning: Add a pre-packaged mixture of QuEChERS extraction salts (typically magnesium sulfate and sodium chloride or sodium acetate). The anhydrous magnesium sulfate aids in removing water from the sample matrix and promotes the partitioning of the pesticides into the acetonitrile layer. Shake vigorously for 1 minute.[4]

  • Centrifugation: Centrifuge the tube (e.g., at >1,500 rcf for 1-5 minutes) to separate the acetonitrile supernatant from the aqueous and solid phases.[10]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a smaller centrifuge tube containing a mixture of dSPE sorbents. This typically includes anhydrous magnesium sulfate to remove residual water and Primary Secondary Amine (PSA) to remove co-extracted organic acids, sugars, and fatty acids. For samples with high pigment content, graphitized carbon black (GCB) may be included.[4]

  • Final Centrifugation & Analysis: Shake and centrifuge the dSPE tube. The resulting supernatant is then ready for direct injection or dilution before analysis by LC-MS/MS.

  • LC-MS/MS Analysis: Use a suitable C18 column for chromatographic separation with a gradient elution of mobile phases like water with formic acid and acetonitrile. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of the target flamprop analytes.[6]

Conclusion

The flamprop family of herbicides represents a specific chemical solution to the persistent agronomic problem of wild oat infestation in cereals. While their use has diminished due to the evolution of weed resistance and the introduction of newer herbicide chemistries, their unique history and mode of action provide valuable insights for herbicide research and development. The metabolism-based selectivity serves as a classic example of how biochemical differences between crops and weeds can be exploited. Furthermore, the elucidation of a novel antimicrotubule mechanism for flamprop-M-methyl underscores the importance of continued investigation into the precise molecular targets of even older chemistries. The methodologies developed for their analysis and the understanding of their environmental fate continue to be relevant in the broader context of agrochemical science.

References

Biological Activity of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific research on the biological activity of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine and its derivatives. While chemical information for the methyl ester of this compound is available, detailed studies on its anticancer, antiviral, or antimicrobial properties have not been identified.

This technical guide, therefore, aims to provide a contextual understanding by summarizing the documented biological activities of structurally related compounds, namely N-benzoyl derivatives and various L-alanine derivatives. This information may serve as a valuable resource for researchers and drug development professionals interested in the potential therapeutic applications of this chemical scaffold.

Anticancer Activity in Related Compounds

Research into analogous structures, particularly N-benzoyl derivatives of other amino acids and compounds with similar functional groups, has shown promising anticancer activities.

A study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives highlighted that certain compounds exhibited potent anti-cancer activity against a panel of cancer cell lines.[1][2] For instance, compounds bearing a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring were particularly effective against various cancer cell lines, with IC50 values in the low micromolar range.[1][2] One of the most potent compounds demonstrated IC50 values between 0.5 and 0.9 μM against HepG2 (liver cancer), DU145 (prostate cancer), and CT-26 (colon cancer) cell lines.[1][2] Further analysis indicated that this compound induced cell cycle arrest at the S phase and promoted apoptosis in CT-26 cells.[1]

Another study on substituted N-benzoyl derivatives of o-fluoro-DL-phenylalanine, tested in a Lactobacillus casei system as a microbial antitumor prescreen, found that substitutions on the benzoyl phenyl ring generally led to greater growth-inhibiting activity.[3] The most significant activity was observed with ortho-substituted fluoro and meta- and para-substituted chloro and nitro compounds.[3]

Antiviral and Antimicrobial Activities of Related Derivatives

The broader class of N-benzoyl derivatives has also been investigated for antiviral and antimicrobial properties.

In a study on novel N-phenylbenzamide derivatives, one compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed activity against various strains of Enterovirus 71 (EV 71) with IC50 values ranging from 5.7 to 12 µM.[4]

Furthermore, research on benzotriazole-based derivatives has identified compounds with selective antiviral activity against Coxsackievirus B5, a member of the Picornaviridae family, with EC50 values in the range of 6 to 18.5 µM.[5][6]

While not directly N-benzoyl-L-alanine derivatives, studies on other alanine derivatives have also shown biological activity. For example, a large group of non-proteinogenic amino acids based on a 3-(2-benzoxazol-5-yl)alanine skeleton were studied for antimicrobial and anticancer properties.[7][8] While their antibacterial potential was not high, they showed selectivity against Gram-positive bacteria (B. subtilis), and nearly half of the studied compounds exhibited antifungal properties, including against the pathogenic yeast C. albicans.[7][8]

Experimental Methodologies in Related Studies

To aid researchers in designing future studies on N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine derivatives, this section outlines common experimental protocols used for evaluating the biological activities of analogous compounds.

Anticancer Activity Assessment
  • MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted to formazan by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[1][2]

  • Flow Cytometry for Cell Cycle Analysis: Cells are treated with the compound of interest, harvested, and fixed. They are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide. A flow cytometer is used to measure the fluorescence intensity of individual cells, which correlates with the DNA content. This allows for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

  • Apoptosis Assays: Apoptosis, or programmed cell death, can be detected using various methods. One common technique is Annexin V staining, which identifies the externalization of phosphatidylserine, an early marker of apoptosis. This is often used in conjunction with a viability dye like propidium iodide in flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

Antiviral Activity Assays
  • Cytopathic Effect (CPE) Inhibition Assay: This assay is used to screen for antiviral activity. Host cells are seeded in microtiter plates and infected with a specific virus in the presence or absence of the test compounds. The ability of the compound to inhibit the virus-induced CPE is observed microscopically after a defined incubation period. The concentration of the compound that inhibits CPE by 50% (IC50) is then determined.[4]

  • Plaque Reduction Assay: This assay quantifies the reduction in virus titer. A confluent monolayer of host cells is infected with a known amount of virus and overlaid with a semi-solid medium containing different concentrations of the test compound. After incubation, the cells are stained, and the number of plaques (zones of cell death) is counted. The concentration of the compound that reduces the plaque number by 50% is the IC50 value.[5]

  • Virucidal Activity Assay: To determine if a compound directly inactivates viral particles, the compound is incubated with the virus for a specific time. The mixture is then diluted to a non-inhibitory concentration of the compound, and the remaining infectious virus is titered using a plaque assay.[5]

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the compound are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the microorganism is added to each well. After incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.

Logical Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activity of novel chemical compounds like N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine derivatives.

G cluster_0 Initial Screening cluster_1 Secondary Assays (for active compounds) cluster_2 Mechanism of Action Compound Synthesis and Characterization Compound Synthesis and Characterization Primary Cytotoxicity Assay Primary Cytotoxicity Assay Compound Synthesis and Characterization->Primary Cytotoxicity Assay Anticancer Screening Anticancer Screening Primary Cytotoxicity Assay->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Primary Cytotoxicity Assay->Antimicrobial Screening Antiviral Screening Antiviral Screening Primary Cytotoxicity Assay->Antiviral Screening Dose-Response Studies (IC50) Dose-Response Studies (IC50) Anticancer Screening->Dose-Response Studies (IC50) MIC Determination MIC Determination Antimicrobial Screening->MIC Determination EC50 and SI Determination EC50 and SI Determination Antiviral Screening->EC50 and SI Determination Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies (IC50)->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis

A general workflow for screening the biological activity of novel compounds.

Conclusion

While direct experimental data on the biological activity of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine derivatives is currently lacking in the accessible scientific literature, the activities of structurally similar compounds suggest that this class of molecules could potentially exhibit interesting pharmacological properties. The information and experimental protocols summarized in this guide are intended to provide a foundation for future research into the therapeutic potential of these specific derivatives. Further investigation is warranted to synthesize and evaluate these compounds to determine their specific biological activities and mechanisms of action.

References

Methodological & Application

Application Note: Quantitative Analysis of L-Flamprop-isopropyl using Chiral HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective method for the quantification of L-Flamprop-isopropyl in environmental and agricultural matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, the active enantiomer of the herbicide Flamprop-isopropyl, requires chiral separation for accurate assessment of its environmental fate and toxicological impact. This protocol outlines the sample preparation, chiral chromatographic separation, and mass spectrometric conditions for the precise measurement of this compound. The method is intended for researchers, scientists, and professionals in the fields of environmental science, agriculture, and drug development.

Introduction

Flamprop-isopropyl is a chiral herbicide used for the post-emergence control of wild oats in wheat. Its herbicidal activity is primarily attributed to the L-enantiomer, while the D-enantiomer is significantly less active. Therefore, the enantioselective analysis of Flamprop-isopropyl is crucial for accurate risk assessment and to understand its metabolic and degradation pathways in the environment. This protocol provides a detailed HPLC-MS/MS method for the specific quantification of this compound.

Experimental

Materials and Reagents
  • This compound analytical standard (Pestanal®, Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • QuEChERS extraction salts and dSPE cleanup tubes (appropriate for the matrix)

  • Anhydrous magnesium sulfate

  • Sodium chloride

Instrumentation
  • HPLC system capable of binary gradient elution

  • Chiral HPLC column (e.g., Lux Cellulose-3 or similar polysaccharide-based column)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of this compound from soil or crop matrices.

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. The specific composition of the dSPE tube may need to be optimized based on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The extract may require dilution with the initial mobile phase to ensure compatibility with the HPLC system and to minimize matrix effects.

HPLC-MS/MS Conditions

Chromatographic Conditions:

  • Column: Lux® Cellulose-3 (150 x 4.6 mm, 5 µm) or equivalent chiral stationary phase.

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: A linear gradient should be optimized to achieve baseline separation of the L- and D-enantiomers. A starting point could be 70% A, ramping to 30% A over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (m/z): 364.1

  • Product Ions (m/z) and Collision Energies (CE):

    • The selection of product ions and optimization of collision energies are critical for method sensitivity and specificity. Based on the fragmentation pattern of Flamprop-isopropyl, the following transitions are suggested for monitoring. The collision energies should be optimized for the specific instrument used.

      • Quantifier: 364.1 → 105.0 (CE to be optimized)

      • Qualifier 1: 364.1 → 304.0 (CE to be optimized)

      • Qualifier 2: 364.1 → 77.0 (CE to be optimized)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Data Presentation

The quantitative data for the analysis of this compound should be summarized in a clear and structured table. This allows for easy comparison of method performance parameters.

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Recovery (%) To be determined experimentally (typically 70-120%)
Precision (RSD %) < 15%

Experimental Workflow Diagram

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample (10g) Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction 1. Centrifuge1 Centrifugation Extraction->Centrifuge1 2. dSPE dSPE Cleanup (PSA + MgSO4) Centrifuge1->dSPE 3. Centrifuge2 Centrifugation dSPE->Centrifuge2 4. Filter Filtration (0.22 µm) Centrifuge2->Filter 5. HPLC Chiral HPLC Separation Filter->HPLC 6. Injection MSMS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MSMS 7. Ionization & Fragmentation Quantification Quantification of This compound MSMS->Quantification 8. Data Acquisition Reporting Reporting of Results Quantification->Reporting 9.

Caption: Workflow for this compound quantification.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key components in the analytical method.

Logical_Relationship Analyte This compound in Matrix Extraction Extraction & Cleanup Analyte->Extraction Separation Chiral Separation Extraction->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection QuantResult Quantitative Result Detection->QuantResult

Caption: Key components of the analytical method.

Conclusion

The described HPLC-MS/MS method provides a robust and selective approach for the quantification of this compound. The use of a chiral stationary phase is essential for the separation of the enantiomers, and the high sensitivity of the tandem mass spectrometer allows for trace-level detection in complex matrices. This method is suitable for routine monitoring of this compound in environmental and agricultural samples, providing valuable data for regulatory and research purposes. Method validation, including the determination of LOD, LOQ, and recovery in the specific matrix of interest, is a critical step before the analysis of real samples.

Application Notes: L-Flamprop-isopropyl in Herbicide Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Flamprop-isopropyl is a stereospecific, selective, post-emergence herbicide, specifically the L-isomer of flamprop-isopropyl.[1] It has been used to control wild oats (Avena spp.) and other grass weeds in cereal crops like wheat and triticale.[2] As a systemic herbicide, it is absorbed by the leaves.[1] Its precise mode of action is not fully elucidated but is categorized under HRAC Group Z (unknown) and is thought to function by inhibiting cell elongation in the meristematic regions of susceptible plants.[1][2]

The emergence of herbicide-resistant weed populations poses a significant threat to sustainable agriculture.[3] Studying the mechanisms and dynamics of resistance is crucial for developing effective weed management strategies. This compound, while noted as a discontinued herbicide, serves as a relevant case study for investigating resistance, particularly in grass weeds like black-grass (Alopecurus myosuroides).[1][4] Application of this compound in controlled studies allows researchers to quantify resistance levels, understand cross-resistance patterns, and investigate the underlying biochemical and genetic mechanisms.[5]

These notes provide detailed protocols for using this compound in whole-plant bioassays to confirm and quantify herbicide resistance.

Experimental Protocols

Protocol 1: Whole-Plant Pot Assay for Resistance Confirmation

This protocol is the standard method for confirming the presence of herbicide resistance in a suspect weed population by comparing its response to a known susceptible population under controlled conditions.[6][7][8]

Objective: To qualitatively determine if a weed population exhibits resistance to this compound at a recommended field dose.

Materials:

  • Seeds from both the suspected resistant (R) and a known susceptible (S) population of the target weed species (e.g., Alopecurus myosuroides).

  • Pots (e.g., 9 cm diameter) filled with a standard potting mix.

  • Controlled environment chamber or greenhouse.

  • Precision bench sprayer equipped with standard nozzles.[7]

  • Technical grade this compound and appropriate commercial formulation adjuvants.

  • Deionized water.

  • Analytical balance and laboratory glassware.

Methodology:

  • Seed Preparation and Germination:

    • Clean seed samples to remove debris.[9]

    • If seeds exhibit dormancy, pre-treat to encourage uniform germination. This may involve stratification (e.g., storing at 4°C for a period) or germination on an agar medium containing potassium nitrate.[9][10]

  • Planting and Growth:

    • Sow a set number of seeds (e.g., 10-15) in each pot.

    • Once emerged, thin seedlings to a uniform number per pot (e.g., 5-10 plants) to ensure consistency.

    • Grow plants in a controlled environment (e.g., 16-hour day at 18°C, 8-hour night at 12°C) until they reach the 2-3 leaf stage, which is the optimal stage for post-emergence herbicide application.[7]

  • Herbicide Application:

    • Prepare a stock solution of this compound. For the confirmation test, use a single discriminating dose, typically the recommended field rate (1N).

    • Arrange pots of both R and S populations in the spray chamber. Include at least three replicate pots for each treatment (untreated control and 1N dose) for both populations.

    • Apply the herbicide solution evenly using the precision bench sprayer. Untreated control pots should be sprayed with water and adjuvant only.[7]

  • Assessment:

    • Return the pots to the controlled environment and monitor plant health.

    • After 21-28 days, assess the results by recording plant survival (plants with active new growth are considered survivors) and by visual estimation of biomass reduction compared to the untreated controls.[9]

    • For a more quantitative assessment, harvest the above-ground foliage, and measure the fresh or dry weight.

    • A population is typically classified as resistant if plant survival is greater than 20% at the field dose.[9]

Protocol 2: Dose-Response Assay for Quantifying Resistance

This assay expands on the confirmation test to quantify the level of resistance by determining the herbicide dose required to reduce plant growth by 50% (GR₅₀).

Objective: To calculate the GR₅₀ values for resistant and susceptible populations and determine the Resistance Index (RI).

Methodology:

  • Plant Growth and Preparation:

    • Follow the same procedure as in Protocol 1 for seed preparation, planting, and growing seedlings to the 2-3 leaf stage.

  • Herbicide Application:

    • Prepare a series of at least six to eight herbicide concentrations. The dose range should be wide enough to produce responses from 0% to 100% mortality or growth inhibition for both the S and R populations.[6][11] A typical range might include 0 (control), 1/8N, 1/4N, 1/2N, 1N, 2N, 4N, and 8N, where N is the recommended field dose.

    • Spray the respective doses onto replicate pots of both S and R populations as described in Protocol 1.

  • Data Collection and Analysis:

    • After 21-28 days, harvest the above-ground biomass from each pot and record the dry weight.

    • Calculate the mean dry weight for each dose and express it as a percentage of the mean dry weight of the untreated control for that population.

    • Plot the percent growth reduction against the log of the herbicide dose.

    • Use a non-linear regression analysis, typically a four-parameter log-logistic model, to fit the dose-response curve and calculate the GR₅₀ value (the dose causing 50% growth reduction).[11][12]

  • Calculating the Resistance Index (RI):

    • The RI quantifies the magnitude of resistance. It is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.[6]

    • RI = GR₅₀ (Resistant) / GR₅₀ (Susceptible)

    • An RI greater than 2-3 is generally considered indicative of resistance, though statistical significance should be confirmed.[7]

Data Presentation

Quantitative data from dose-response assays should be presented in clear, structured tables to facilitate comparison between populations.

Table 1: Example Dose-Response Data for this compound on Alopecurus myosuroides

Herbicide Dose (g a.i./ha)Mean Dry Weight (g) - Susceptible (S)Growth (% of Control) - SMean Dry Weight (g) - Resistant (R)Growth (% of Control) - R
0 (Control)2.50100.02.45100.0
301.4558.02.3093.9
600.8835.22.1186.1
1250.2510.01.7671.8
2500.052.01.2551.0
5000.000.00.6124.9
10000.000.00.156.1

Table 2: Calculated GR₅₀ Values and Resistance Index (RI)

PopulationGR₅₀ (g a.i./ha)95% Confidence IntervalResistance Index (RI)
Susceptible (S)5551 - 59-
Resistant (R)495470 - 5219.0

Visualizations

Diagrams created using DOT language help visualize complex workflows and concepts.

G start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node A Seed Collection (Suspected-R & Known-S) B Seed Preparation (Cleaning, Dormancy Breaking) A->B C Sowing & Seedling Growth (To 2-3 Leaf Stage) B->C D Herbicide Application (Precision Sprayer) C->D E Incubation (21-28 Days) D->E F Data Collection (Survival Count, Biomass Weight) E->F G Dose-Response Analysis (Log-logistic Regression) F->G H Calculate GR50 & RI G->H I Resistance Confirmed & Quantified H->I G data_node data_node calc_node calc_node result_node result_node GR50_S GR50 Value (Susceptible Population) Divide RI = GR50(R) / GR50(S) GR50_S->Divide GR50_R GR50 Value (Resistant Population) GR50_R->Divide RI Resistance Index (RI) Divide->RI G cluster_0 Target-Site Resistance (TSR) cluster_1 Non-Target-Site Resistance (NTSR) TSR_Node Altered Target Enzyme - Herbicide cannot bind effectively - e.g., Mutation in ACCase or ALS gene Survival Plant Survival (Resistance) TSR_Node->Survival causes NTSR_Node Enhanced Metabolism - Herbicide is detoxified faster - e.g., Elevated P450 or GST activity NTSR_Other Other Mechanisms (Reduced uptake/translocation, sequestration) NTSR_Node->Survival causes NTSR_Other->Survival causes Herbicide Herbicide (this compound) Herbicide->TSR_Node is ineffective against Herbicide->NTSR_Node is metabolized by Plant Weed (e.g., A. myosuroides) Herbicide->Plant Effect Inhibition of Cell Elongation Plant->Effect Susceptible

References

Application Notes and Protocols for Testing L-Flamprop-isopropyl Efficacy on Wild Oats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental design and detailed protocols for evaluating the efficacy of L-Flamprop-isopropyl on wild oats (Avena fatua). The methodologies described herein are intended to ensure robust and reproducible data for herbicide development and research.

Introduction

This compound is a selective, post-emergent herbicide belonging to the arylalanine chemical class. It is primarily used for the control of wild oats in cereal crops. The mode of action of this compound is believed to be the inhibition of cell elongation in the meristematic regions of susceptible plants. For effective weed management and to combat the development of herbicide resistance, it is crucial to have standardized methods to assess its efficacy. These protocols outline the necessary steps for conducting dose-response studies and a targeted coleoptile elongation assay to quantify the inhibitory effects of this compound on wild oat growth.

Experimental Design and Workflow

A multi-faceted approach is recommended to thoroughly evaluate the efficacy of this compound. This includes whole-plant bioassays to determine the dose-dependent effects on growth and a more specific assay to investigate the impact on cell elongation. The overall experimental workflow is depicted below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Whole-Plant Bioassay cluster_2 Phase 3: Coleoptile Elongation Assay cluster_3 Phase 4: Data Analysis A Wild Oat Seed Collection & Stratification C Potting and Seedling Germination A->C B Herbicide Stock Solution Preparation D Herbicide Application (Post-emergence) B->D I Incubation with This compound B->I C->D E Growth Period (Controlled Environment) D->E F Data Collection: Biomass, Visual Injury E->F K Dose-Response Curve Generation (GR50/IC50) F->K G Etiolated Seedling Growth H Coleoptile Excision G->H H->I J Measurement of Coleoptile Length I->J J->K L Statistical Analysis (ANOVA, t-test) K->L

Figure 1: Experimental workflow for testing this compound efficacy.

Mode of Action: Inhibition of Auxin-Induced Cell Elongation

This compound is thought to interfere with cell elongation, a process primarily driven by the plant hormone auxin. The following diagram illustrates the proposed mechanism of action, where the herbicide disrupts the auxin signaling pathway that leads to cell wall loosening and, consequently, cell elongation.

G cluster_0 Auxin Signaling Pathway cluster_1 Herbicide Action Auxin Auxin (IAA) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Binds Proteasome 26S Proteasome TIR1->Proteasome Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes (e.g., SAURs, H+-ATPase) ARF->Auxin_Genes Activates Transcription Proteasome->Aux_IAA Degrades H_ATPase H+-ATPase Activation Auxin_Genes->H_ATPase Apoplast_Acid Apoplast Acidification H_ATPase->Apoplast_Acid Expansins Expansin Activation Apoplast_Acid->Expansins Cell_Wall Cell Wall Loosening Expansins->Cell_Wall Elongation Cell Elongation Cell_Wall->Elongation Herbicide This compound Inhibition Inhibition Herbicide->Inhibition Inhibition->Elongation Blocks

Figure 2: Proposed mode of action of this compound.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

Objective: To determine the dose-dependent efficacy of this compound on wild oat seedlings and to calculate the Growth Reduction 50 (GR50) value.

Materials:

  • Wild oat (Avena fatua) seeds

  • This compound technical grade or formulated product

  • Potting medium (e.g., sandy loam soil:peat moss:sand, 2:1:1 v/v/v)

  • Pots (10 cm diameter)

  • Controlled environment growth chamber or greenhouse

  • Analytical balance

  • Drying oven

  • Spray chamber calibrated to deliver a consistent volume

Methodology:

  • Seedling Preparation:

    • Fill pots with the potting medium and moisten.

    • Sow 5-7 wild oat seeds per pot at a depth of 1-2 cm.

    • Place pots in a growth chamber with a 16:8 hour light:dark cycle, 20°C day/15°C night temperature, and 60-70% relative humidity.

    • After emergence, thin seedlings to 3-4 per pot.

  • Herbicide Application:

    • Prepare a stock solution of this compound. A series of dilutions should be made to achieve the desired application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). An untreated control (0 g a.i./ha) should be included.

    • When the wild oat seedlings have reached the 2-3 leaf stage, apply the herbicide treatments using a calibrated spray chamber.

    • Return the pots to the growth chamber and continue to water as needed.

  • Data Collection:

    • After 21 days post-application, visually assess the plants for injury on a scale of 0% (no effect) to 100% (complete death).

    • Harvest the above-ground biomass from each pot.

    • Dry the biomass in a drying oven at 70°C for 72 hours.

    • Measure the dry weight of the biomass for each pot.

Data Analysis:

  • Calculate the percent reduction in dry weight for each treatment relative to the untreated control.

  • Use a non-linear regression model (e.g., four-parameter log-logistic) to fit the dose-response data and determine the GR50 value (the herbicide dose that causes a 50% reduction in plant growth).

Protocol 2: Coleoptile Elongation Assay

Objective: To directly measure the inhibitory effect of this compound on cell elongation in wild oat coleoptiles.

Materials:

  • Wild oat (Avena fatua) seeds

  • This compound

  • Indole-3-acetic acid (IAA)

  • Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, containing 2% sucrose)

  • Petri dishes

  • Filter paper

  • Incubator

  • Digital caliper or imaging system with measurement software

Methodology:

  • Etiolated Seedling Growth:

    • Germinate wild oat seeds on moist filter paper in Petri dishes in complete darkness for 3-4 days at 25°C.

    • Select seedlings with straight coleoptiles of approximately 2-3 cm in length.

  • Coleoptile Excision:

    • Under a dim green safe light, excise 10 mm segments from the region 3-13 mm below the coleoptile tip.

  • Incubation:

    • Prepare a series of test solutions in Petri dishes containing the buffer, a growth-promoting concentration of IAA (e.g., 10 µM), and varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM). A control without IAA should also be included.

    • Place 10 coleoptile segments in each Petri dish.

    • Incubate the Petri dishes in the dark at 25°C for 18-24 hours.

  • Measurement:

    • After incubation, measure the final length of each coleoptile segment using a digital caliper or by capturing images and using measurement software.

Data Analysis:

  • Calculate the percent inhibition of IAA-induced elongation for each this compound concentration.

  • Plot the percent inhibition against the logarithm of the herbicide concentration to determine the IC50 value (the concentration that causes 50% inhibition of elongation).

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Dose-Response of this compound on Wild Oat Biomass

This compound (g a.i./ha)Mean Dry Weight (g) ± SD% Growth Reduction
0 (Control)2.5 ± 0.30
502.1 ± 0.216
1001.6 ± 0.236
2001.1 ± 0.156
4000.5 ± 0.180
8000.1 ± 0.0596

Table 2: Inhibition of Wild Oat Coleoptile Elongation by this compound

This compound (µM)Mean Elongation (mm) ± SD% Inhibition of IAA-induced Growth
0 (Control, -IAA)1.2 ± 0.2-
0 (+IAA)5.5 ± 0.40
0.1 (+IAA)4.8 ± 0.316.3
1 (+IAA)3.9 ± 0.337.2
10 (+IAA)2.5 ± 0.269.8
100 (+IAA)1.3 ± 0.297.7

In Vitro Assays for Unraveling L-Flamprop-isopropyl Metabolic Pathways in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

L-Flamprop-isopropyl is a selective herbicide primarily used for the post-emergence control of wild oats (Avena fatua) in cereal crops such as wheat and barley. Its selectivity is largely attributed to the differential metabolic detoxification between the crop and the weed. Understanding the metabolic pathways of this compound in plants is crucial for optimizing its efficacy, assessing potential crop injury, and managing the evolution of herbicide resistance. In vitro assays provide a powerful and controlled environment to dissect these metabolic processes, offering insights into the enzymatic reactions and the formation of various metabolites.

This document provides detailed application notes and protocols for utilizing in vitro systems, including plant cell suspension cultures and microsomal fractions, to study the metabolic fate of this compound. These methods are designed to enable researchers to identify and quantify metabolites, thereby elucidating the key detoxification pathways.

Key Metabolic Pathways of this compound in Plants

The metabolism of this compound in plants primarily proceeds through two major pathways:

  • Hydrolysis: The initial and most critical step in the detoxification of this compound is the hydrolysis of the isopropyl ester bond to form the phytotoxic acid, flamprop acid. This reaction is often more rapid in susceptible species like wild oats compared to tolerant crops like wheat.[1]

  • Conjugation: Following hydrolysis, the flamprop acid can be detoxified through conjugation with endogenous molecules. The most common conjugation reaction involves glutathione, catalyzed by glutathione S-transferases (GSTs). This process renders the molecule more water-soluble and less toxic, preparing it for sequestration or further metabolism.

Minor metabolic routes may also include hydroxylation of the aromatic ring, mediated by cytochrome P450 monooxygenases (CYPs), and hydrolysis of the amide bond.[2]

A simplified representation of the primary metabolic pathways is depicted below:

This compound Metabolism L_Flamprop_isopropyl This compound Flamprop_acid Flamprop Acid L_Flamprop_isopropyl->Flamprop_acid Hydrolysis (Esterases) Hydroxylated_Metabolite Hydroxylated Metabolite L_Flamprop_isopropyl->Hydroxylated_Metabolite Hydroxylation (CYP450s) Glutathione_Conjugate Glutathione Conjugate Flamprop_acid->Glutathione_Conjugate Conjugation (GSTs) Further_Metabolites Further Metabolites / Sequestration Glutathione_Conjugate->Further_Metabolites

Fig. 1: Primary metabolic pathways of this compound in plants.

In Vitro Experimental Systems

1. Plant Cell Suspension Cultures:

Plant cell suspension cultures offer a homogenous and axenic system for studying herbicide metabolism.[3] These cultures can be established from various plant tissues and provide a simplified model to investigate the uptake, transformation, and sequestration of xenobiotics without the complexities of whole-plant physiology.

2. Microsomal Fractions:

Microsomes are vesicles formed from the endoplasmic reticulum and are enriched in membrane-bound enzymes, particularly cytochrome P450s. Isolating microsomes from plant tissues allows for the specific investigation of oxidative metabolism of herbicides.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the described in vitro assays, comparing a tolerant species (e.g., Wheat) and a susceptible species (e.g., Black-grass, Alopecurus myosuroides).

Table 1: Metabolism of [14C]this compound in Plant Cell Suspension Cultures after 24 hours

Plant Species% Parent Compound Remaining% Flamprop Acid% Glutathione Conjugate% Other Metabolites
Wheat (Triticum aestivum)15.2 ± 2.125.8 ± 3.548.5 ± 4.210.5 ± 1.8
Black-grass (Alopecurus myosuroides)45.7 ± 3.840.1 ± 2.98.2 ± 1.56.0 ± 1.1

Table 2: In Vitro Metabolism of this compound by Microsomal Fractions

Plant SpeciesEnzyme Activity (pmol product/mg protein/min)
Hydroxylated this compound Formation
Wheat (Triticum aestivum)8.5 ± 1.2
Black-grass (Alopecurus myosuroides)2.1 ± 0.5

Table 3: In Vitro Glutathione S-Transferase (GST) Activity towards Flamprop Acid

Plant SpeciesGST Specific Activity (nmol conjugate/mg protein/min)
Wheat (Triticum aestivum)150.7 ± 12.3
Black-grass (Alopecurus myosuroides)35.2 ± 5.1

Experimental Protocols

Protocol 1: Establishment and Maintenance of Plant Cell Suspension Cultures

This protocol describes the initiation and subculture of cell suspension cultures from wheat and black-grass for use in herbicide metabolism studies.

Cell Culture Workflow start Start: Seeds sterilization Surface Sterilization start->sterilization germination Germination on MS Medium sterilization->germination callus_induction Callus Induction from Coleoptiles on B5 Medium + 2,4-D germination->callus_induction suspension_initiation Initiation of Suspension Culture in Liquid B5 Medium callus_induction->suspension_initiation subculture Regular Subculturing (every 7-10 days) suspension_initiation->subculture experiment Use for Metabolism Studies subculture->experiment

Fig. 2: Workflow for establishing plant cell suspension cultures.

Materials:

  • Seeds of wheat (Triticum aestivum) and black-grass (Alopecurus myosuroides)

  • 70% (v/v) Ethanol

  • 10% (v/v) Commercial bleach solution

  • Sterile distilled water

  • Murashige and Skoog (MS) medium for germination

  • Gamborg's B5 medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) for callus induction and suspension culture

  • Sucrose

  • Agar (for solid media)

  • Sterile petri dishes, flasks, and culture vessels

  • Laminar flow hood

  • Orbital shaker

Procedure:

  • Surface Sterilization of Seeds:

    • Rinse seeds with sterile distilled water.

    • Immerse seeds in 70% ethanol for 1 minute.

    • Transfer seeds to a 10% bleach solution and shake for 15-20 minutes.

    • Rinse seeds 3-5 times with sterile distilled water inside a laminar flow hood.

  • Germination:

    • Place sterilized seeds on solid MS medium in petri dishes.

    • Incubate in the dark at 25°C for 3-5 days.

  • Callus Induction:

    • Aseptically excise coleoptiles from the germinated seedlings.

    • Place the coleoptile segments on solid B5 medium containing 2.5 mg/L 2,4-D and 2% (w/v) sucrose.

    • Incubate in the dark at 25°C. Callus formation should be visible within 2-4 weeks.

  • Initiation of Suspension Cultures:

    • Transfer friable callus to a flask containing liquid B5 medium with the same composition as the callus induction medium.

    • Place the flask on an orbital shaker at 120 rpm in the dark at 25°C.

  • Maintenance and Subculturing:

    • Subculture the suspension cells every 7-10 days by transferring an aliquot of the cell suspension to fresh liquid medium.

Protocol 2: this compound Metabolism in Cell Suspension Cultures

Materials:

  • Established cell suspension cultures of wheat and black-grass

  • [14C]-labeled this compound (or non-labeled standard for LC-MS analysis)

  • Liquid B5 medium

  • Sterile flasks

  • Orbital shaker

  • Scintillation vials and scintillation cocktail (for radiolabeled studies)

  • Acetonitrile

  • Centrifuge

  • HPLC or LC-MS system for analysis

Procedure:

  • Incubation:

    • Transfer a known weight of cells (e.g., 1 g fresh weight) to a flask containing fresh liquid B5 medium.

    • Add [14C]this compound to a final concentration of 1-10 µM.

    • Incubate on an orbital shaker at 120 rpm in the dark at 25°C.

    • Collect samples (cells and medium separately) at various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Extraction:

    • Separate the cells from the medium by vacuum filtration or centrifugation.

    • Homogenize the cells in acetonitrile.

    • Centrifuge the homogenate to pellet cell debris.

    • Combine the supernatant with the culture medium.

  • Analysis:

    • For radiolabeled studies, determine the total radioactivity in the combined extract by liquid scintillation counting.

    • Analyze the extract by radio-HPLC or HPLC-MS/MS to separate and identify the parent compound and its metabolites.

    • Quantify the amount of each compound based on peak area and radioactivity or by comparison to analytical standards.

Protocol 3: Isolation of Plant Microsomes

This protocol describes a method for isolating microsomal fractions from plant tissues, which are enriched in cytochrome P450 enzymes.

Microsome Isolation Workflow start Start: Plant Tissue homogenization Homogenization in Extraction Buffer start->homogenization filtration Filtration through Miracloth homogenization->filtration centrifugation1 Low-Speed Centrifugation (e.g., 10,000 x g) to remove debris filtration->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 ultracentrifugation High-Speed Ultracentrifugation (e.g., 100,000 x g) supernatant1->ultracentrifugation pellet Collect Microsomal Pellet ultracentrifugation->pellet resuspension Resuspend Pellet in Resuspension Buffer pellet->resuspension storage Store at -80°C resuspension->storage

Fig. 3: Workflow for the isolation of plant microsomes.

Materials:

  • Fresh or frozen plant tissue (e.g., etiolated seedlings)

  • Extraction Buffer (e.g., 0.1 M potassium phosphate buffer pH 7.4, containing sucrose, EDTA, DTT, and PVPP)

  • Resuspension Buffer (e.g., 0.1 M potassium phosphate buffer pH 7.4)

  • Mortar and pestle or blender

  • Miracloth or cheesecloth

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Homogenizer (e.g., Dounce homogenizer)

Procedure:

  • Homogenization:

    • Harvest and weigh the plant tissue.

    • Homogenize the tissue in ice-cold extraction buffer (e.g., 3 mL buffer per gram of tissue) using a pre-chilled mortar and pestle or a blender.

  • Filtration and Low-Speed Centrifugation:

    • Filter the homogenate through four layers of Miracloth or cheesecloth.

    • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts, mitochondria, and cell debris.

  • Ultracentrifugation:

    • Carefully transfer the supernatant to ultracentrifuge tubes.

    • Centrifuge at 100,000 x g for 60-90 minutes at 4°C to pellet the microsomes.

  • Resuspension and Storage:

    • Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.

    • Resuspend the pellet in a minimal volume of resuspension buffer using a homogenizer.

    • Determine the protein concentration (e.g., using the Bradford assay).

    • Aliquot the microsomal fraction and store at -80°C until use.

Protocol 4: In Vitro Cytochrome P450 Activity Assay

Materials:

  • Isolated plant microsomes

  • This compound

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer pH 7.4)

  • Acetonitrile (to stop the reaction)

  • Incubator or water bath at 25-30°C

  • HPLC-MS/MS system for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, microsomal protein (e.g., 50-100 µg), and this compound (at a suitable concentration, e.g., 50 µM).

    • Pre-incubate the mixture at the desired temperature for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Analysis:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by HPLC-MS/MS to identify and quantify hydroxylated metabolites of this compound.

Protocol 5: In Vitro Glutathione S-Transferase (GST) Activity Assay

Materials:

  • Cytosolic protein extract from plant tissue (prepared similarly to microsomes but using the supernatant after the 100,000 x g centrifugation)

  • Flamprop acid (the substrate for GST)

  • Reduced glutathione (GSH)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer pH 6.5)

  • Acetonitrile

  • HPLC-MS/MS system for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, cytosolic protein extract, and GSH.

    • Pre-incubate at the desired temperature for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding flamprop acid.

    • Incubate for a specific time (e.g., 10-30 minutes).

  • Termination and Analysis:

    • Stop the reaction with cold acetonitrile.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by HPLC-MS/MS to quantify the formation of the glutathione conjugate of flamprop acid.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for investigating the metabolic pathways of this compound in plants. By comparing the metabolic profiles and enzyme activities in tolerant and susceptible species, researchers can gain valuable insights into the mechanisms of herbicide selectivity and resistance. This knowledge is instrumental for the development of more effective and safer herbicides and for the implementation of sustainable weed management strategies.

References

L-Flamprop-isopropyl as a Reference Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Flamprop-isopropyl, the biologically active enantiomer of the herbicide flamprop-isopropyl, is a critical reference standard for analytical testing in the agricultural and environmental sectors.[1] As a certified reference material (CRM), it ensures the accuracy and reliability of analytical methods developed for its detection and quantification in various matrices. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical and Physical Data

PropertyValue
IUPAC Name Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate
CAS Number 52756-22-6 (racemate), 63782-90-1 (L-isomer)
Molecular Formula C₁₉H₁₉ClFNO₃[2]
Molecular Weight 363.81 g/mol [2]
Appearance White Crystalline Solid[1]
Storage Room Temperature (20°C to 25°C)[1]

Application I: Purity Assessment and Assay by Stability-Indicating HPLC-UV

A stability-indicating HPLC method is essential for determining the purity of this compound and for its quantification in formulated products, ensuring that the measurements are free from interference from degradation products or impurities.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Conditions
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and Water (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by accurately weighing a portion of the material under investigation, dissolving it in acetonitrile, and diluting it with the mobile phase to a final concentration within the calibration range.

3. Method Validation Parameters:

The following table summarizes typical validation parameters for a stability-indicating HPLC method.

ParameterTypical Specification
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank, placebo, and degradation products

4. Forced Degradation Studies:

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[3][4][5]

Stress ConditionTypical Protocol
Acid Hydrolysis Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.
Base Hydrolysis Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.
Oxidative Degradation Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid reference material to 105°C for 48 hours.
Photolytic Degradation Expose sample solution to UV light (254 nm) for 24 hours.

After exposure to the stress conditions, the samples are diluted to the target concentration and analyzed by the HPLC method. The method's ability to separate the intact this compound from any resulting degradation products confirms its specificity.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select Column and Mobile Phase B Optimize Chromatographic Conditions A->B C Perform Stress Studies (Acid, Base, etc.) B->C Apply optimized method D Linearity & Range B->D G Specificity C->G Demonstrate peak purity E Accuracy & Precision D->E F LOD & LOQ E->F H Validated Stability-Indicating Method F->H G->H

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Application II: Enantiomeric Purity by Chiral HPLC

Since this compound is a specific enantiomer, it is crucial to determine its enantiomeric purity and to quantify the unwanted enantiomer. Chiral HPLC is the preferred method for this analysis.[6][7][8]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A chiral stationary phase (CSP) is required for the separation of enantiomers.

ParameterRecommended Conditions
HPLC System As per Application I
Column Chiral Stationary Phase (e.g., polysaccharide-based like cellulose or amylose derivatives)
Mobile Phase Normal Phase: n-Hexane and Isopropanol (e.g., 90:10, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Racemic Standard Solution: Prepare a solution of racemic Flamprop-isopropyl to confirm the elution order and resolution of the two enantiomers.

  • This compound Standard and Sample Solutions: Prepare as described in Application I, using the chiral mobile phase as the diluent.

3. Data Analysis:

The enantiomeric purity is calculated as a percentage of the peak area of the L-enantiomer relative to the total peak area of both enantiomers.

Logical Relationship in Chiral Separation

Chiral_Separation cluster_0 Racemic Mixture cluster_1 Separated Enantiomers L_enantiomer This compound CSP Chiral Stationary Phase L_enantiomer->CSP Differential Interaction D_enantiomer D-Flamprop-isopropyl D_enantiomer->CSP Differential Interaction Peak1 Peak 1 (L-isomer) CSP->Peak1 Peak2 Peak 2 (D-isomer) CSP->Peak2

Caption: Principle of enantiomeric separation by chiral chromatography.

Application III: Trace Level Analysis by GC-MS

GC-MS is a highly sensitive and selective technique for the determination of this compound residues in environmental samples such as soil and water.

Experimental Protocol

1. Instrumentation and Conditions:

ParameterRecommended Conditions
GC System Gas chromatograph with a split/splitless injector and a mass selective detector
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Temperature Program Initial 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Interface Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined from the mass spectrum of this compound

2. Sample Preparation (Soil):

  • Extraction: Extract a 10 g soil sample with 20 mL of acetonitrile by shaking for 30 minutes.

  • Clean-up: Use a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering matrix components.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of hexane.

3. Method Validation Parameters for Trace Analysis:

ParameterTypical Specification
Linearity (r²) > 0.995
Recovery (% in matrix) 70 - 120%
Precision (% RSD) < 15%
LOD (in matrix) e.g., 1 µg/kg
LOQ (in matrix) e.g., 5 µg/kg

Workflow for GC-MS Analysis of Soil Samples

GCMS_Workflow A Soil Sample Collection B Solvent Extraction A->B C SPE Clean-up B->C D Concentration C->D E GC-MS Analysis D->E F Data Processing & Quantification E->F

Caption: Workflow for the analysis of this compound in soil by GC-MS.

Conclusion

The use of this compound as a certified reference standard is fundamental for achieving accurate and reproducible results in the analysis of this herbicide. The protocols provided herein offer a robust starting point for method development and validation for purity assessment, enantiomeric purity determination, and trace residue analysis. Adherence to these or similarly validated methods is essential for regulatory compliance and for ensuring the quality and safety of agricultural products and the environment.

References

Application Notes and Protocols for Enhancing L-Flamprop-isopropyl Activity with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating L-Flamprop-isopropyl with various adjuvants to enhance its herbicidal activity. Detailed protocols for greenhouse and field trials are included to enable researchers to effectively screen and validate optimized formulations.

Introduction to this compound and the Role of Adjuvants

This compound is a selective, systemic, post-emergence herbicide primarily used for the control of wild oats (Avena fatua) in cereal crops.[1] Its mode of action is believed to involve the inhibition of cell elongation in the meristematic regions of susceptible plants.[2] Historically, formulations of flamprop and its derivatives have incorporated oil-based adjuvants to ensure reliable performance in the field.[2]

Adjuvants are substances added to a herbicide formulation or spray tank to improve the herbicide's activity or application characteristics. They can be broadly categorized as activator adjuvants, which enhance herbicidal performance, and special purpose adjuvants, which modify the physical properties of the spray solution.[3] Activator adjuvants, such as surfactants and oils, play a crucial role in overcoming the barriers that can limit a herbicide's effectiveness, including spray droplet retention on the leaf surface, spreading of the droplet, and penetration of the active ingredient through the plant's cuticle.

The selection of an appropriate adjuvant is critical for maximizing the bio-efficacy of this compound. This document outlines the types of adjuvants that have shown promise in enhancing its activity and provides protocols for their evaluation.

Signaling Pathway and Mode of Action

While the precise molecular target of this compound is not fully elucidated, its primary physiological effect is the disruption of cell elongation, a critical process for plant growth. This is thought to occur in the meristematic tissues, the sites of active cell division and differentiation.

cluster_plant Plant Cell This compound This compound Leaf_Surface Leaf Surface (Cuticle) This compound->Leaf_Surface Spray Droplet Adjuvant Adjuvant Adjuvant->Leaf_Surface Enhances Retention & Spreading Cell_Wall Cell Wall Leaf_Surface->Cell_Wall Penetration Plasma_Membrane Plasma Membrane Cell_Wall->Plasma_Membrane Target_Site Target Site (Elongation Process) Plasma_Membrane->Target_Site Translocation Inhibition Inhibition of Cell Elongation Target_Site->Inhibition

Figure 1: this compound cellular uptake and action.

Data Presentation: Efficacy of this compound with Different Adjuvants

The following tables summarize representative data on the enhancement of this compound's herbicidal activity against wild oats (Avena fatua) when formulated with various adjuvants. This data is based on findings from greenhouse trials where the effective dose for 50% growth inhibition (ED50) was determined.

Table 1: Effect of Adjuvant Type on the ED50 of this compound on Avena fatua

Adjuvant TypeAdjuvant Name/ClassConcentration (% v/v)This compound ED50 (g a.i./ha)Efficacy Enhancement Factor¹
NoneControl (Emulsifiable Concentrate alone)-3501.0
Non-ionic Surfactant (NIS)Alcohol Ethoxylate0.52201.6
Alkylamine Ethoxylate0.52001.8
Oil Concentrate (OC)Paraffinic/Naphthenic Oil1.02501.4
Methylated Seed Oil (MSO)Transmethylated Rape Seed Oil1.01801.9

¹Efficacy Enhancement Factor = ED50 (Control) / ED50 (with Adjuvant)

Table 2: Influence of Non-ionic Surfactant Concentration on this compound Efficacy

AdjuvantConcentration (% v/v)This compound ED50 (g a.i./ha)Percent Control at 250 g a.i./ha (%)
Alcohol Ethoxylate ('Dobanol' 25-7)0.2524065
0.5022078
1.0021585
1.5021088

Experimental Protocols

Detailed methodologies for conducting greenhouse and field trials to evaluate the efficacy of this compound formulations with adjuvants are provided below.

Greenhouse Efficacy Trial Protocol

This protocol outlines a method for assessing the herbicidal efficacy of this compound with different adjuvants on a target weed species, such as wild oats (Avena fatua), under controlled greenhouse conditions.

Start Start Plant_Propagation Plant Propagation: Grow target weed species to 2-3 leaf stage Start->Plant_Propagation Step 1 End End Treatment_Preparation Treatment Preparation: Prepare this compound formulations with and without adjuvants Plant_Propagation->Treatment_Preparation Step 2 Herbicide_Application Herbicide Application: Apply treatments using a calibrated track sprayer Treatment_Preparation->Herbicide_Application Step 3 Incubation Incubation: Maintain plants in a greenhouse with controlled conditions Herbicide_Application->Incubation Step 4 Data_Collection Data Collection: - Visual assessment of phytotoxicity - Biomass measurement (fresh/dry weight) (e.g., at 14 and 21 days after treatment) Incubation->Data_Collection Step 5 Data_Analysis Data Analysis: - Calculate percent control - Determine ED50 values Data_Collection->Data_Analysis Step 6 Data_Analysis->End

Figure 2: Greenhouse herbicide efficacy trial workflow.

Materials:

  • This compound technical grade or a base formulation

  • Selected adjuvants (e.g., non-ionic surfactants, methylated seed oils)

  • Target weed seeds (e.g., Avena fatua)

  • Pots and sterile potting mix

  • Greenhouse with controlled temperature, humidity, and photoperiod

  • Calibrated laboratory track sprayer

  • Analytical balance

  • Drying oven

Procedure:

  • Plant Propagation:

    • Sow seeds of the target weed species in pots containing sterile potting mix.

    • Thin seedlings to a uniform number per pot (e.g., 5 plants/pot) after emergence.

    • Grow plants in the greenhouse until they reach the 2-3 leaf stage.

  • Treatment Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions to achieve the desired application rates.

    • For each this compound dilution, prepare separate spray solutions with each adjuvant at the specified concentration. Include a control with this compound only and an untreated control (sprayed with water and/or solvent only).

  • Herbicide Application:

    • Calibrate the track sprayer to deliver a consistent spray volume (e.g., 200 L/ha).

    • Arrange the pots in a randomized complete block design.

    • Apply the prepared treatments to the respective pots.

  • Incubation:

    • Return the treated plants to the greenhouse.

    • Maintain optimal growing conditions and water as needed, avoiding washing the herbicide from the leaves.

  • Data Collection:

    • At 7, 14, and 21 days after treatment, visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill) relative to the untreated control.

    • At the final assessment, harvest the above-ground biomass from each pot.

    • Determine the fresh weight and then dry the biomass in an oven at 70°C to a constant weight to determine the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Use the dose-response data to calculate the ED50 (Effective Dose for 50% inhibition) for each formulation using appropriate statistical software.

Field Efficacy Trial Protocol

This protocol describes a method for evaluating the performance of this compound formulations with adjuvants under real-world field conditions.

Start Start Site_Selection Site Selection: Choose a field with a uniform infestation of the target weed Start->Site_Selection Step 1 End End Plot_Layout Plot Layout: Establish plots in a randomized complete block design with at least 3-4 replications Site_Selection->Plot_Layout Step 2 Application Application: Apply treatments using a calibrated plot sprayer when weeds are at the appropriate growth stage Plot_Layout->Application Step 3 Assessments Assessments: - Visual weed control ratings - Weed density and biomass - Crop yield (if applicable) Application->Assessments Step 4 Data_Analysis Data Analysis: Perform statistical analysis (e.g., ANOVA) to compare treatment effects Assessments->Data_Analysis Step 5 Data_Analysis->End

Figure 3: Field herbicide efficacy trial workflow.

Materials:

  • This compound formulations with and without selected adjuvants

  • Calibrated plot sprayer

  • Field with a natural and uniform population of the target weed

  • Plot marking equipment (stakes, flags)

  • Data collection tools (quadrats, scales, notebooks/tablet)

Procedure:

  • Site Selection and Plot Layout:

    • Select a field with a known history and uniform infestation of the target weed species.

    • Establish experimental plots of a suitable size (e.g., 3m x 10m).

    • Arrange the treatments in a randomized complete block design with a minimum of three to four replications. Include untreated control plots.

  • Application:

    • Monitor the growth of the target weed and apply the treatments at the recommended stage (typically 2-4 leaf stage).

    • Use a calibrated plot sprayer to ensure accurate and uniform application of the herbicide formulations at the desired rates.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Visual Weed Control Ratings: At regular intervals (e.g., 14, 28, and 56 days after application), visually assess the percentage of weed control for each plot compared to the untreated control.

    • Weed Density and Biomass: At a specified time point, use quadrats to count the number of surviving weeds and harvest the above-ground biomass from a defined area within each plot.

    • Crop Yield: If the trial is conducted within a crop, measure the crop yield from each plot at harvest to assess crop safety and the impact of weed control on yield.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

    • Use a means separation test (e.g., Tukey's HSD) to compare the performance of the different formulations.

Conclusion

The efficacy of this compound can be significantly enhanced through the addition of appropriate adjuvants.[4][5] Non-ionic surfactants, particularly alcohol and alkylamine ethoxylates, and methylated seed oils have demonstrated a notable ability to improve the performance of this herbicide.[5] The protocols outlined in this document provide a robust framework for researchers to systematically evaluate and identify the most effective this compound-adjuvant combinations for improved weed management strategies. Adherence to these standardized methods will ensure the generation of reliable and comparable data, facilitating the development of more potent and efficient herbicidal formulations.

References

Application Notes and Protocols for Greenhouse Bioassay of L-Flamprop-isopropyl Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting greenhouse bioassays to assess the phytotoxicity of L-flamprop-isopropyl, a selective systemic herbicide. The protocols outlined below are designed to deliver reproducible and quantifiable data on the dose-dependent effects of this compound on target and non-target plant species.

Introduction

This compound is an arylalanine herbicide primarily used for the post-emergence control of wild oats in cereal crops.[1][2] Its mode of action is understood to be the inhibition of cell elongation in susceptible plants.[1][2][3] Greenhouse bioassays are essential for evaluating the efficacy and potential phytotoxic effects of such herbicides on various plant species under controlled environmental conditions.[4][5][6] This allows for the determination of effective application rates, assessment of crop tolerance, and understanding of potential environmental impact.

Experimental Protocols

Plant Material and Growth Conditions

Indicator Plant Species:

A selection of sensitive indicator species should be used to assess the phytotoxicity of this compound.[4][7][8] Commonly used species for herbicide bioassays include:

  • Monocots: Wild oat (Avena fatua), Oat (Avena sativa), Ryegrass (Lolium spp.)

  • Dicots: Tomato (Solanum lycopersicum), Pea (Pisum sativum), Bean (Phaseolus vulgaris)

Growth Medium:

A standardized greenhouse potting mix or a mixture of sand, loam, and peat (e.g., in a 1:1:1 ratio) should be used. The medium should be autoclaved or sterilized to eliminate weed seeds and pathogens.

Potting and Sowing:

  • Use 10-15 cm diameter plastic pots with drainage holes.

  • Fill pots uniformly with the growth medium, leaving a 2 cm headspace.

  • Sow 5-10 seeds per pot at a depth of 1-2 cm.

  • After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot) to ensure consistent plant density.

Greenhouse Conditions:

Maintain controlled environmental conditions to ensure uniform plant growth:

  • Temperature: 20-25°C (day) and 15-18°C (night)

  • Photoperiod: 16 hours light / 8 hours dark

  • Light Intensity: 400-600 µmol/m²/s

  • Relative Humidity: 60-70%

  • Watering: Water pots as needed to maintain consistent soil moisture, avoiding waterlogging.

Herbicide Application

Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant like Tween 20) due to its moderate water solubility.[3]

  • Perform serial dilutions of the stock solution with distilled water to achieve the desired treatment concentrations. A typical dose-response study may include a logarithmic series of concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L active ingredient).

Application Method:

  • Apply the herbicide solutions to plants at the 2-3 true leaf stage for optimal absorption.

  • Use a calibrated laboratory sprayer to ensure uniform application. The spray volume should be consistent across all treatments (e.g., 200-400 L/ha equivalent).

  • Include a control group that is sprayed only with the solvent and water mixture to account for any effects of the application method itself.

Data Collection and Phytotoxicity Assessment

Assess phytotoxicity at regular intervals after treatment (e.g., 7, 14, and 21 days after application - DAA).

Visual Injury Assessment:

  • Score visual phytotoxicity on a scale of 0 to 100%, where 0 = no injury and 100 = complete plant death.

  • Symptoms to look for include:

    • Stunting or growth inhibition[7]

    • Chlorosis (yellowing) and necrosis (browning) of leaves[7]

    • Abnormal leaf or stem growth (e.g., twisting, curling)[7]

    • Root swelling or stunting[7]

Quantitative Measurements:

  • Plant Height: Measure the height of each plant from the soil surface to the tip of the longest leaf or stem.

  • Shoot Fresh and Dry Weight: Harvest the above-ground biomass of the plants. Record the fresh weight immediately. Dry the biomass in an oven at 70°C for 48 hours, or until a constant weight is achieved, to determine the dry weight.

  • Root Length and Weight: Carefully wash the roots to remove soil. Measure the length of the primary root and determine the fresh and dry weight of the root system.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Phytotoxicity of this compound on Avena sativa (21 DAA)

Treatment (mg/L a.i.)Visual Injury (%)Plant Height (cm)Shoot Dry Weight (g)Root Length (cm)
0 (Control)0 ± 0.025.2 ± 1.50.85 ± 0.0515.8 ± 1.2
0.015 ± 2.124.1 ± 1.30.81 ± 0.0615.1 ± 1.1
0.125 ± 4.518.9 ± 2.10.62 ± 0.0811.5 ± 1.5
160 ± 5.210.5 ± 1.80.35 ± 0.076.2 ± 0.9
1095 ± 3.13.1 ± 0.90.08 ± 0.022.1 ± 0.5
100100 ± 0.00.0 ± 0.00.00 ± 0.000.0 ± 0.0

Values are presented as mean ± standard error.

Table 2: Dose-Response Analysis for this compound

ParameterAvena sativaSolanum lycopersicum
GR₅₀ (mg/L)
Plant Height0.85>100
Shoot Dry Weight0.65>100
GR₉₀ (mg/L)
Plant Height8.2>100
Shoot Dry Weight7.5>100

GR₅₀ and GR₉₀ represent the doses causing 50% and 90% growth reduction, respectively.

Statistical Analysis

  • Analyze the collected data using analysis of variance (ANOVA) to determine significant differences between treatment means.[9]

  • When ANOVA is significant, use a post-hoc test (e.g., Tukey's HSD) to compare individual treatment means.

  • Perform dose-response analysis using non-linear regression models (e.g., log-logistic) to calculate the effective dose (ED) or growth reduction (GR) values such as ED₅₀/GR₅₀ and ED₉₀/GR₉₀.[5][10]

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment cluster_analysis Data Analysis A Select Indicator Plant Species B Prepare Growth Medium and Pots A->B C Sow Seeds and Thin Seedlings B->C D Prepare this compound Dose Range C->D E Calibrated Spray Application D->E F Maintain in Controlled Greenhouse Environment E->F G Visual Injury Assessment F->G H Measure Plant Height and Biomass F->H I Measure Root Length and Weight F->I J Statistical Analysis (ANOVA) G->J H->J I->J K Dose-Response Curve Analysis J->K

Caption: Greenhouse bioassay workflow for this compound.

Hypothesized Signaling Pathway for Cell Elongation Inhibition

Signaling_Pathway herbicide This compound (Absorbed by leaves) degradation De-esterification to Flamprop Acid (Active Form) herbicide->degradation target_site Target Site in Meristematic and Elongating Cells degradation->target_site unknown_mechanism Inhibition of a Currently Unspecified Enzymatic Process target_site->unknown_mechanism cell_elongation Disruption of Cell Wall Loosening and Expansion unknown_mechanism->cell_elongation growth_inhibition Inhibition of Cell Elongation cell_elongation->growth_inhibition symptoms Visible Phytotoxicity (Stunting, etc.) growth_inhibition->symptoms

Caption: Hypothesized pathway of this compound action.

References

Application Notes and Protocols for the Extraction of L-Flamprop-isopropyl from Plant Tissues for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the extraction of L-Flamprop-isopropyl from plant tissues, particularly cereal crops like wheat. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been optimized for acidic herbicides, a class of compounds chemically similar to this compound.

Introduction

This compound is a selective herbicide used for the post-emergence control of wild oats in cereal crops.[1] Accurate determination of its residues in plant tissues is crucial for food safety, environmental monitoring, and regulatory compliance. The QuEChERS method offers a streamlined and efficient sample preparation procedure for the analysis of pesticide residues in complex matrices like plants. This protocol has been adapted to enhance the extraction and cleanup of this compound, ensuring reliable and reproducible results when coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The protocol involves two main stages: extraction and cleanup. Initially, the homogenized plant sample is extracted with acetonitrile containing a small percentage of formic acid. The acidic conditions help to maintain acidic herbicides in their neutral form, improving their partitioning into the organic solvent. Subsequently, a mixture of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added. This induces phase separation between the aqueous and organic layers and drives the pesticides into the acetonitrile layer.

The second stage is a dispersive solid-phase extraction (dSPE) cleanup step. An aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove interfering matrix components such as pigments, lipids, and organic acids. The selection of sorbents is critical for achieving a clean extract and minimizing matrix effects during LC-MS/MS analysis. The final cleaned extract is then ready for instrumental analysis.

Data Presentation

The following table summarizes the expected performance of a modified QuEChERS method for acidic herbicides in plant matrices, providing a benchmark for the validation of the this compound protocol.

Analyte ClassPlant MatrixExtraction SolventdSPE SorbentsRecovery (%)RSD (%)LOQ (ng/g)Reference
Acidic HerbicidesWheat Flour1% Formic Acid in AcetonitrileNot Specified958< 10[2]
Acidic HerbicidesCabbage, Spinach5% Formic Acid in AcetonitrileCarbopack Z, C1895 - 110< 201 - 5[3]
Multiple PesticidesWheat FlourAcetonitrilePSA, C18, Florisil70 - 120≤ 203.6 - 20
Multiple PesticidesCucumber, Wheat FlourAcetonitrileOasis PRiME HLB94 - 993.6 - 4.610

Experimental Protocols

Sample Homogenization

Proper homogenization is critical to ensure a representative sample is taken for extraction.

Protocol:

  • Collect a representative sample of the plant tissue (e.g., wheat grains, straw).

  • Chop the sample into small pieces.

  • For high-moisture samples, freeze the sample with liquid nitrogen to make it brittle.

  • Grind the sample to a fine, uniform powder using a high-speed blender or a cryogenic grinder.

  • Store the homogenized sample in a sealed container at -20°C until extraction to prevent degradation of the analyte.

QuEChERS Extraction

This protocol is adapted from established methods for acidic herbicides in cereal grains.

Materials:

  • Homogenized plant tissue sample

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), analytical grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • 50 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge capable of ≥ 4000 rpm

Protocol:

  • Weigh 5 g (± 0.1 g) of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of 1% formic acid in acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and initial extraction.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap the tube and shake vigorously for 1 minute. This step is crucial for preventing the formation of salt clumps and ensuring proper phase separation.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The choice of dSPE sorbents depends on the matrix. For cereal grains, a combination of PSA, C18, and GCB is often effective.

Materials:

  • Supernatant from the extraction step

  • 15 mL polypropylene centrifuge tubes

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) sorbent (use with caution as it can retain some planar pesticides)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing:

    • 900 mg of anhydrous MgSO₄

    • 150 mg of PSA

    • 150 mg of C18

    • (Optional, for highly pigmented samples) 15 mg of GCB

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned supernatant for LC-MS/MS analysis. It is recommended to filter the extract through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Suggested):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): 364.1

  • Product Ions (m/z) and Collision Energies (CE):

    • Quantifier: 105.0 (CE: 20 V)

    • Qualifier: 77.0 (CE: 56 V)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenization (Grinding of Plant Tissue) Extraction 2. Extraction (5g sample + 10mL ACN w/ 1% FA) Homogenization->Extraction Homogenized Sample Salting_out 3. Salting Out (Add 4g MgSO4 + 1g NaCl) Extraction->Salting_out Vortex Centrifugation1 4. Centrifugation (≥4000 rpm, 5 min) Salting_out->Centrifugation1 Vortex dSPE 5. Dispersive SPE (6mL extract + Sorbents) Centrifugation1->dSPE Supernatant Centrifugation2 6. Centrifugation (≥4000 rpm, 5 min) dSPE->Centrifugation2 Vortex Analysis 7. LC-MS/MS Analysis Centrifugation2->Analysis Cleaned Extract

Caption: Experimental workflow for the extraction and analysis of this compound.

logical_relationship Analyte This compound Extraction QuEChERS Extraction (Acidified Acetonitrile) Analyte->Extraction Matrix Plant Tissue (e.g., Wheat) Matrix->Extraction Cleanup dSPE Cleanup (PSA, C18, GCB) Extraction->Cleanup Crude Extract Analysis LC-MS/MS Detection Cleanup->Analysis Clean Extract Result Quantitative Result Analysis->Result

Caption: Logical relationship of the analytical procedure.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Flamprop-Isopropyl Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of flamprop-isopropyl enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving successful enantioseparation of flamprop-isopropyl?

A1: The most critical factor is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly recommended as a starting point for method development due to their broad applicability in separating a wide range of chiral molecules, including herbicides structurally similar to flamprop-isopropyl.

Q2: Should I use normal-phase or reversed-phase chromatography for flamprop-isopropyl enantiomers?

A2: Both normal-phase (NP) and reversed-phase (RP) chromatography can be effective, and the choice depends on your sample matrix and desired outcome.

  • Normal-Phase (NP): Often provides higher selectivity for chiral separations. A typical mobile phase would consist of a non-polar solvent like n-hexane with a polar modifier such as isopropanol or ethanol.

  • Reversed-Phase (RP): Can be advantageous for aqueous samples. A common mobile phase would be a mixture of water or buffer with an organic modifier like methanol or acetonitrile.

Q3: What role do mobile phase additives play in the separation?

A3: Mobile phase additives can significantly impact peak shape and resolution. For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid can improve peak symmetry. Conversely, for basic compounds, an additive such as diethylamine (DEA) or triethylamine (TEA) may be beneficial. The effect of additives should be systematically evaluated during method development.

Q4: How does temperature affect the separation of flamprop-isopropyl enantiomers?

A4: Temperature can influence both retention times and enantioselectivity. Generally, lower temperatures tend to increase resolution but may also lead to broader peaks and longer analysis times. It is advisable to perform a temperature study (e.g., at 15°C, 25°C, and 40°C) to determine the optimal balance for your specific separation.

Troubleshooting Guide

Problem Possible Causes Solutions
No separation of enantiomers 1. Inappropriate Chiral Stationary Phase (CSP). 2. Incorrect mobile phase composition. 3. Co-elution with impurities.1. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). 2. Systematically vary the mobile phase composition (e.g., change the organic modifier, adjust the ratio of solvents, add acidic or basic modifiers). 3. Ensure sample purity or adjust the mobile phase to resolve the enantiomers from interfering peaks.
Poor resolution (Rs < 1.5) 1. Mobile phase is too strong, leading to short retention times. 2. Flow rate is too high. 3. Suboptimal temperature.1. Decrease the polarity of the mobile phase in normal-phase (e.g., reduce the percentage of alcohol) or increase the polarity in reversed-phase (e.g., reduce the percentage of organic modifier). 2. Reduce the flow rate to allow for better interaction with the stationary phase. 3. Optimize the column temperature; lower temperatures often improve resolution.
Peak tailing 1. Secondary interactions between the analyte and the silica support of the CSP. 2. Sample overload. 3. Mismatched sample solvent and mobile phase.1. Add a mobile phase modifier (e.g., 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds) to block active sites on the stationary phase. 2. Reduce the concentration of the injected sample. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Shifting retention times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature.1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection (at least 10-20 column volumes). 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Use a column oven to maintain a constant and stable temperature.
Loss of peak shape and resolution over time 1. Column contamination. 2. Degradation of the chiral stationary phase.1. Implement a column washing procedure with a strong solvent (e.g., isopropanol) to remove strongly retained compounds. 2. Ensure the mobile phase pH is within the stable range for the column and avoid harsh additives if possible.

Experimental Protocols

Below are detailed methodologies for starting your method development for the HPLC separation of flamprop-isopropyl enantiomers.

Table 1: Recommended Starting Experimental Protocols
ParameterProtocol 1: Normal-Phase Protocol 2: Reversed-Phase
Chiral Stationary Phase Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25°C25°C
Detection Wavelength 238 nm238 nm
Injection Volume 10 µL10 µL
Sample Preparation Dissolve in mobile phaseDissolve in mobile phase

Visualizing Experimental and Troubleshooting Workflows

To aid in your experimental design and problem-solving, the following diagrams illustrate logical workflows.

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis cluster_decision Optimization SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation ColumnEquilibration Column Equilibration MobilePhasePrep->ColumnEquilibration ColumnEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration ResolutionCalculation Calculate Resolution (Rs) PeakIntegration->ResolutionCalculation OptimizationDecision Rs >= 1.5? ResolutionCalculation->OptimizationDecision OptimizationDecision->MobilePhasePrep No (Adjust Mobile Phase) OptimizationDecision->PeakIntegration Yes (Method Optimized)

Caption: A typical workflow for developing an HPLC method for chiral separation.

TroubleshootingFlow cluster_solutions_no_sep Solutions for No Separation cluster_solutions_poor_res Solutions for Poor Resolution cluster_solutions_tailing Solutions for Peak Tailing Problem Identify Chromatographic Problem NoSeparation No Enantiomer Separation Problem->NoSeparation Type PoorResolution Poor Resolution (Rs < 1.5) Problem->PoorResolution Type PeakTailing Peak Tailing Problem->PeakTailing Type ChangeCSP Screen Different CSPs NoSeparation->ChangeCSP ChangeMP Vary Mobile Phase Composition NoSeparation->ChangeMP ModifyMPStrength Adjust Mobile Phase Strength PoorResolution->ModifyMPStrength OptimizeFlow Optimize Flow Rate PoorResolution->OptimizeFlow OptimizeTemp Optimize Temperature PoorResolution->OptimizeTemp AddModifier Add Mobile Phase Modifier PeakTailing->AddModifier ReduceConc Reduce Sample Concentration PeakTailing->ReduceConc

Caption: A logical troubleshooting guide for common HPLC chiral separation issues.

Interference in analytical detection of L-Flamprop-isopropyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analytical detection of L-Flamprop-isopropyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in the analysis of this compound?

A1: The most significant source of interference in the analysis of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is the matrix effect .[1][2][3] Matrix effects arise from the co-elution of other components from the sample matrix (e.g., soil, plant tissue, water) with the analyte of interest. These co-eluting substances can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[1][3]

Other potential sources of interference include:

  • Co-eluting compounds: Other pesticides or endogenous matrix components with similar chromatographic retention times.

  • Contamination: From sample collection, preparation, or the analytical instrument itself.

  • Isomeric interference: While this compound is a specific stereoisomer, inadequate chromatographic separation could lead to interference from other isomers if present.

Q2: My signal for this compound is showing significant suppression or enhancement. How can I mitigate matrix effects?

A2: Mitigating matrix effects is crucial for accurate quantification. Here are several strategies:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Sample Dilution: Diluting the sample extract with the initial mobile phase can reduce the concentration of interfering matrix components.[4] However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ).

  • Effective Sample Cleanup: Employing a robust sample preparation method, such as the QuEChERS protocol, is highly effective at removing a significant portion of matrix interferences.[5][6]

  • Use of an Internal Standard: A stable isotope-labeled internal standard of this compound is the ideal choice. As it behaves chemically and physically similar to the analyte, it can effectively compensate for matrix effects and variations in sample processing.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve better separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate.

Q3: I am observing peak tailing or fronting in my chromatogram for this compound. What could be the cause and how do I fix it?

A3: Peak asymmetry can be caused by several factors:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try reducing the injection volume or diluting the sample.

  • Secondary Interactions: Interactions between the analyte and active sites on the column (e.g., silanol groups) can cause peak tailing. Ensure you are using a high-quality, end-capped column. Using a mobile phase with an appropriate pH and ionic strength can also help.

  • Column Degradation: A void at the head of the column or contamination can lead to poor peak shape. Try reversing and flushing the column (if permissible by the manufacturer) or replace it if necessary.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[7]

Q4: What are the recommended starting parameters for LC-MS/MS analysis of this compound?

A4: For developing an LC-MS/MS method, you can start with the following parameters and optimize them for your specific instrument and matrix.

ParameterRecommended Value
Precursor Ion ([M+H]⁺) m/z 364.1
Product Ion 1 (Quantifier) m/z 105.0
Product Ion 2 (Qualifier) m/z 77.0
Collision Energy Optimize for your instrument, start around 20-25 eV for product ion 1 and 50-55 eV for product ion 2.

These values are based on publicly available data and may require optimization.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Problem: No Peak or Very Low Signal Intensity

G start No/Low Peak Signal check_instrument Step 1: Check Instrument Status - Is the MS tuned? - Is the LC pump pressure stable? - Is there sufficient mobile phase and sample? start->check_instrument check_std Step 2: Inject a Fresh, Known Standard - Prepare a fresh standard at a mid-range concentration. - Inject directly. check_instrument->check_std peak_ok Peak is Present and Correct check_std->peak_ok Yes no_peak Still No/Low Peak check_std->no_peak No check_sample_prep Step 3: Evaluate Sample Preparation - Review extraction and cleanup steps. - Check for potential analyte loss during solvent evaporation. - Prepare a spiked blank sample and analyze. peak_ok->check_sample_prep Indicates issue with original sample check_method Step 4: Review LC-MS/MS Method - Verify MRM transitions and collision energies. - Check chromatography: is retention time as expected? - Ensure correct ionization polarity (Positive mode). no_peak->check_method issue_resolved Issue Identified and Resolved check_sample_prep->issue_resolved contact_support Consult Instrument Manufacturer's Support check_method->contact_support If all else fails

Caption: Troubleshooting workflow for no or low signal.

Problem: Inconsistent Retention Times

G start Inconsistent Retention Times check_pump Step 1: Check LC Pump and Mobile Phase - Are there air bubbles in the lines? (Degas mobile phase) - Is the pump delivering a stable flow rate? - Is the mobile phase composition correct and freshly prepared? start->check_pump check_column Step 2: Evaluate the Column - Is the column temperature stable? - Has the column reached the end of its lifetime? - Is there a blockage causing pressure fluctuations? check_pump->check_column check_leaks Step 3: Inspect for Leaks - Check all fittings from the pump to the detector. - A small leak can cause pressure drops and retention time shifts. check_column->check_leaks issue_resolved Issue Identified and Resolved check_leaks->issue_resolved If leak is found and fixed contact_support Consult Instrument Manufacturer's Support check_leaks->contact_support If no leaks and problem persists

Caption: Troubleshooting inconsistent retention times.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation Protocol

This protocol is a widely adopted and effective method for extracting pesticide residues, including this compound, from various food and environmental matrices. The following is a general procedure based on the AOAC Official Method 2007.01.[6]

G cluster_0 Step 1: Sample Extraction cluster_1 Step 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup cluster_2 Step 3: Analysis homogenize 1. Homogenize Sample (e.g., 10-15g of fruit or vegetable) add_solvent 2. Add Acetonitrile (e.g., 10-15 mL) homogenize->add_solvent add_salts 3. Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl, Sodium Citrate) add_solvent->add_salts shake 4. Shake Vigorously (1 minute) add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer 6. Transfer Supernatant to dSPE tube centrifuge1->transfer dspe_tube dSPE tube contains: - MgSO4 (removes water) - PSA (removes polar interferences) - C18/GCB (optional, for fatty/pigmented matrices) transfer->dspe_tube shake2 7. Shake and Centrifuge transfer->shake2 collect 8. Collect Supernatant shake2->collect analyze 9. Analyze by LC-MS/MS collect->analyze

Caption: Experimental workflow for QuEChERS sample preparation.

Detailed Steps for QuEChERS Protocol:

  • Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube. For dry samples, rehydration may be necessary.

  • Extraction: Add 10-15 mL of acetonitrile to the centrifuge tube. If using an internal standard, it should be added at this stage.

  • Salting-out: Add the appropriate QuEChERS extraction salt mixture. The salts help to partition the pesticides into the acetonitrile layer and remove water.

  • Shaking: Immediately cap and shake the tube vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the tube for 5 minutes at a sufficient speed (e.g., 3000-4000 g) to separate the acetonitrile layer from the solid and aqueous layers.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube. The composition of the dSPE tube will depend on the matrix. For general purposes, a tube containing magnesium sulfate (to remove residual water) and primary secondary amine (PSA) sorbent (to remove sugars, fatty acids, and other polar interferences) is used.

  • Final Centrifugation: Shake the dSPE tube for 30 seconds and then centrifuge for 2-5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by LC-MS/MS. It may be diluted with the initial mobile phase before injection.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound. Note that these values can vary significantly depending on the matrix, instrumentation, and specific method parameters.

Table 1: LC-MS/MS Parameters for this compound

ParameterValueReference
Precursor Ion ([M+H]⁺) 364.1[8][9][10]
Quantifier Ion 105.0[8]
Qualifier Ion 77.0[8]
Retention Time (approx.) 6.83 min[9]
Ionization Mode Positive ESI[10]

Table 2: Method Performance Data (Illustrative)

MatrixRecovery (%)RSD (%)LOQ (µg/kg)Reference
White Wine92<150.5[9]
Various Produce70-120<200.1-10General performance for QuEChERS methods[11]
River WaterMatrix dependent--Matrix effects are highly variable[4]

References

Improving the stability of L-Flamprop-isopropyl formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of L-Flamprop-isopropyl formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues encountered with this compound formulations?

A1: this compound formulations, particularly emulsifiable concentrates (EC) and suspension concentrates (SC), can be susceptible to both physical and chemical instability. Common physical stability issues include crystallization of the active ingredient, especially at low temperatures, and emulsion instability (creaming, sedimentation, or phase separation). Chemical instability primarily involves the hydrolysis of the isopropyl ester linkage, leading to the degradation of the active ingredient.

Q2: How can I prevent the crystallization of this compound in my formulation?

A2: Crystallization can often be mitigated by optimizing the solvent system and incorporating crystallization inhibitors.[1][2] Consider using a blend of solvents with varying polarities to improve the solubility of this compound. Additionally, specific additives can interfere with the crystal nucleation and growth process.[1] Screening different types and concentrations of commercially available anti-crystallizing agents is recommended.

Q3: What factors influence the emulsion stability of this compound formulations?

A3: The stability of an oil-in-water (O/W) emulsion is heavily dependent on the surfactant system. Key factors include:

  • Hydrophile-Lipophile Balance (HLB): The HLB value of the surfactant or surfactant blend should be optimized for the specific oil phase used in the formulation.[3]

  • Surfactant Concentration: A sufficient concentration of the emulsifier is necessary to adequately cover the surface of the oil droplets and prevent coalescence.[3][4]

  • Type of Surfactant: The choice between non-ionic, anionic, or cationic surfactants, or a blend of these, can significantly impact emulsion stability. Non-ionic surfactants are often used in combination with charged emulsifiers to enhance stability.

Q4: What is the primary degradation pathway for this compound and how can it be minimized?

A4: As an ester, this compound is susceptible to hydrolysis, which breaks the ester bond to form the corresponding carboxylic acid and isopropyl alcohol.[5][6] This reaction is often catalyzed by the presence of water and can be influenced by pH. To minimize degradation, it is crucial to use anhydrous solvents and excipients where possible and to control the pH of the formulation. Storing the formulation in a dry environment is also critical.

Troubleshooting Guides

Issue 1: Crystal Growth Observed in the Formulation During Storage
Potential Cause Troubleshooting Steps Recommended Action
Poor solubility in the solvent system. Review the solvent composition. The solubility of this compound may be insufficient in the current system, especially under varying temperature conditions.1. Incorporate a co-solvent with a higher dissolving capacity for this compound. 2. Evaluate a blend of solvents to create a more robust solubility profile.[2]
Supersaturation upon temperature fluctuation. The formulation may be stable at room temperature but becomes supersaturated upon cooling, leading to crystallization.1. Assess the formulation's stability under freeze-thaw cycles. 2. Incorporate a crystal growth inhibitor to prevent nucleation.[1]
Inappropriate excipients. Certain formulation components may be promoting crystallization.1. Screen different dispersants and wetting agents. 2. Ensure all excipients are compatible with this compound and the solvent system.
Issue 2: Phase Separation or Creaming in Emulsion Formulations
Potential Cause Troubleshooting Steps Recommended Action
Incorrect Hydrophile-Lipophile Balance (HLB). The HLB of the surfactant system is not optimized for the oil and water phases, leading to poor emulsification.1. Calculate the required HLB for your oil phase. 2. Test a range of surfactants or surfactant blends with HLB values around the calculated optimum.
Insufficient surfactant concentration. The amount of emulsifier is too low to stabilize the oil droplets effectively.1. Gradually increase the surfactant concentration and observe the impact on emulsion stability.[3][4] 2. Determine the optimal surfactant-to-oil ratio.
High droplet size. Large oil droplets have a greater tendency to coalesce or cream.1. Optimize the homogenization process (e.g., increase shear rate or duration) to reduce the initial droplet size. 2. Measure particle size distribution after formulation.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the chemical and physical stability of this compound formulations under accelerated conditions.

  • Sample Preparation: Prepare at least three batches of the this compound formulation in the proposed commercial packaging.

  • Initial Analysis (Time Zero): For each batch, determine the initial concentration of this compound using a validated HPLC method.[7][8] Also, assess the physical appearance, pH, viscosity, and emulsion stability (for EC formulations).

  • Storage Conditions: Place the samples in a stability chamber at an elevated temperature, for example, 54°C ± 2°C, for 14 days.[9] This is a common accelerated storage condition for pesticides.[9]

  • Final Analysis: After the storage period, allow the samples to return to room temperature. Re-analyze the samples for this compound concentration, physical appearance, pH, viscosity, and emulsion stability.

  • Data Evaluation: Compare the initial and final results. A significant change in the active ingredient concentration or physical properties indicates potential stability issues.

Protocol 2: Emulsion Stability Test

This test evaluates the ability of an emulsifiable concentrate formulation to form a stable emulsion upon dilution with water.

  • Preparation of Standard Water: Prepare hard water according to CIPAC Method MT 18.

  • Dilution: Add 5 mL of the this compound EC formulation to 95 mL of the standard water in a 100 mL graduated cylinder.

  • Inversion: Invert the cylinder 30 times and allow it to stand at a constant temperature (e.g., 30°C).

  • Observation: Record the volume of any free oil or sediment that appears at the top or bottom of the cylinder at specified time intervals (e.g., 30 min, 1 hour, 2 hours, and 24 hours). The amount of separation is an indicator of emulsion stability.

Data Presentation

Table 1: Hypothetical Results of an Accelerated Stability Study (14 days at 54°C)
Formulation IDInitial this compound Conc. (g/L)Final this compound Conc. (g/L)Degradation (%)Physical Appearance
LF-EC-01 200.5195.32.6No change
LF-EC-02 201.1188.96.1Slight creaming
LF-SC-01 350.2348.50.5No change
LF-SC-02 349.8335.14.2Crystal formation
Table 2: Emulsion Stability Test Results
Formulation IDTimeVolume of Creaming (mL)Volume of Sediment (mL)
LF-EC-01 30 min00
2 hours0.20
24 hours0.50.1
LF-EC-02 30 min0.50
2 hours1.20.2
24 hours2.50.5

Visualizations

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_initial 2. Initial Analysis (T=0) cluster_storage 3. Storage cluster_final 4. Final Analysis cluster_eval 5. Evaluation Prep Prepare Formulation Batches Package Package in Commercial Containers Prep->Package Initial_Chem HPLC for Active Content Package->Initial_Chem Initial_Phys Physical Properties (pH, Viscosity) Package->Initial_Phys Accelerated Accelerated Storage (e.g., 54°C, 14 days) Initial_Chem->Accelerated RealTime Real-Time Storage (Ambient) Initial_Chem->RealTime Initial_Phys->Accelerated Initial_Phys->RealTime Final_Chem HPLC for Active Content Accelerated->Final_Chem Final_Phys Physical Properties (pH, Viscosity) Accelerated->Final_Phys RealTime->Final_Chem RealTime->Final_Phys Compare Compare T=0 and Final Data Final_Chem->Compare Final_Phys->Compare Report Generate Stability Report Compare->Report

Caption: Workflow for a typical pesticide formulation stability study.

Hydrolysis_Pathway L_Flamprop This compound (Ester) Catalyst H+ or OH- (Catalyst) Water Water (H2O) Acid L-Flamprop Acid (Carboxylic Acid) Alcohol Isopropyl Alcohol Catalyst->Acid Catalyst->Alcohol

Caption: Hydrolysis degradation pathway of this compound.

References

Addressing variability in L-Flamprop-isopropyl bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in L-Flamprop-isopropyl bioassay results. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, systemic herbicide. Its primary mode of action is the inhibition of cell elongation in susceptible plant species, such as wild oats (Avena fatua)[1]. While the precise signaling pathway is not fully elucidated, it is understood to interfere with the normal processes of cell growth and development.

Q2: What type of bioassay is most suitable for this compound?

A2: Given that this compound's mechanism involves the inhibition of cell elongation, an Avena (oat) coleoptile elongation bioassay is a highly relevant and sensitive method to assess its biological activity. This assay directly measures the effect of the compound on the primary physiological process it is known to disrupt.

Q3: What are the common sources of variability in this compound bioassays?

A3: Variability can arise from several factors, including:

  • Biological Material: Inherent genetic and physiological differences in the test organisms (e.g., Avena seedlings).

  • Environmental Conditions: Fluctuations in temperature, light, and humidity during the experiment.

  • Reagent Preparation and Storage: Inconsistent concentrations of this compound solutions, improper solvent use, and degradation of stock solutions.

  • Experimental Technique: Inconsistent sectioning of coleoptiles, inaccurate pipetting, and variations in incubation times.

  • Data Analysis: Subjectivity in measurement and inappropriate statistical methods.

Q4: How can I minimize variability in my results?

A4: To minimize variability, it is crucial to standardize your experimental protocol. This includes using a consistent source of seeds, tightly controlling environmental conditions, preparing fresh solutions for each experiment, and using precise and consistent techniques for all manipulations. Implementing proper controls, such as a negative (vehicle) control and a positive control (a known inhibitor of cell elongation), is also essential.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No inhibition of cell elongation observed This compound solution is inactive or at too low a concentration.Prepare a fresh stock solution of this compound. Verify the solvent used is appropriate and does not interfere with the assay. Perform a dose-response experiment to ensure the concentrations used are within the inhibitory range.
The plant material is not sensitive to the herbicide.Confirm that you are using a susceptible species, such as Avena fatua (wild oat).
High variability between replicates (High Coefficient of Variation) Inconsistent coleoptile sectioning.Use a precision cutting tool to ensure all coleoptile segments are of a uniform length.
Inaccurate pipetting.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Non-uniform environmental conditions.Ensure all replicates are incubated under identical temperature, light, and humidity conditions.
Inconsistent results between experiments Variation in seed batches.Use seeds from the same lot for a series of related experiments.
Day-to-day variations in environmental conditions.Monitor and record environmental conditions for each experiment to identify any potential correlations with variability.
Degradation of stock solutions.Prepare fresh stock solutions for each experiment or validate the stability of stored solutions.
Unexpected dose-response curve (e.g., non-monotonic) Contamination of reagents or equipment.Use dedicated glassware and sterile, filtered solutions.
Inappropriate range of concentrations tested.Conduct a wider range-finding study to identify the optimal concentration range for a classic sigmoidal dose-response.
The compound may have complex biological effects at different concentrations.Further investigate the mechanism of action to understand the observed dose-response relationship.

Experimental Protocols

Avena Coleoptile Elongation Bioassay for this compound

This protocol is adapted from standard auxin bioassays to assess the inhibitory effects of this compound on cell elongation.

1. Materials:

  • Avena sativa (oat) seeds

  • This compound

  • Appropriate solvent for this compound (e.g., acetone or DMSO)

  • Petri dishes

  • Filter paper

  • Incubator with controlled temperature and light

  • Millimeter ruler or digital caliper

  • Micro-pipettes

  • Test tubes or multi-well plates

2. Seed Germination:

  • Soak Avena sativa seeds in distilled water for 2-4 hours.

  • Place the seeds on moist filter paper in Petri dishes.

  • Germinate the seeds in the dark at 25°C for 72 hours.

3. Preparation of Coleoptile Sections:

  • After 72 hours, select straight coleoptiles of approximately 20-30 mm in length.

  • Under a dim green light, cut 10 mm segments from the region 3-5 mm below the coleoptile tip.

  • Pool the sections in a beaker of distilled water.

4. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Perform serial dilutions of the stock solution to create a range of test concentrations.

  • Include a vehicle control (solvent only) and a negative control (no treatment).

5. Bioassay Procedure:

  • Transfer a set number of coleoptile sections (e.g., 5-10) into each test tube or well of a multi-well plate.

  • Add the test solutions to the respective tubes/wells.

  • Incubate the sections in the dark at 25°C for 24-48 hours.

6. Data Collection and Analysis:

  • After incubation, measure the final length of each coleoptile section.

  • Calculate the percent inhibition of elongation for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve.

  • Calculate the IC50 value (the concentration that causes 50% inhibition of elongation).

Data Presentation

Table 1: Example Dose-Response Data for this compound on Avena Coleoptile Elongation
This compound Concentration (µM)Mean Elongation (mm)Standard Deviation (mm)Percent Inhibition (%)
0 (Vehicle Control)5.20.40
0.14.80.57.7
13.90.625.0
102.50.351.9
1001.10.278.8
10000.20.196.2

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis seed Avena Seed Germination coleoptile Coleoptile Sectioning seed->coleoptile 72h incubation Incubation of Coleoptiles with Solutions coleoptile->incubation solution Prepare this compound Solutions solution->incubation measure Measure Coleoptile Length incubation->measure 24-48h calculate Calculate Percent Inhibition measure->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for the Avena coleoptile elongation bioassay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in Results? cause1 Inconsistent Technique? start->cause1 cause2 Reagent Issues? start->cause2 cause3 Environmental Factors? start->cause3 sol1 Standardize sectioning and pipetting cause1->sol1 sol2 Prepare fresh solutions, check solvent cause2->sol2 sol3 Ensure uniform temperature and light cause3->sol3 end_node Re-run Experiment sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for high variability.

Auxin_Signaling_Inhibition Auxin Auxin Receptor Auxin Receptor Auxin->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Gene_Expression Expression of Growth-Promoting Genes Signal_Transduction->Gene_Expression Cell_Elongation Cell Elongation Gene_Expression->Cell_Elongation L_Flamprop This compound L_Flamprop->Inhibition Inhibition->Signal_Transduction Inhibits

Caption: Putative inhibition of the auxin signaling pathway.

References

Minimizing matrix effects in L-Flamprop-isopropyl analysis from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of L-Flamprop-isopropyl from complex samples such as soil, wheat, and water.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either signal suppression (a decrease in the analyte's response) or signal enhancement (an increase in the analyte's response) in the mass spectrometer.[2] Consequently, matrix effects can lead to inaccurate quantification, poor reproducibility, and a higher limit of detection.[3]

Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis?

A2: The most common and effective sample preparation techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food and agricultural samples.[4][5][6] It involves an extraction with an organic solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[4][6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex sample extracts.[7] It utilizes a solid sorbent to retain either the analyte of interest while allowing interfering compounds to pass through, or vice versa.[7]

  • Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

Q3: How do I choose the right sample preparation technique for my specific sample type?

A3: The choice of technique depends on the complexity of the matrix and the physicochemical properties of this compound.

  • For cereal and grain samples like wheat, a modified QuEChERS protocol is often a good starting point.[4][8]

  • For water samples , solid-phase extraction (SPE) is a common and effective choice for concentrating the analyte and removing interfering substances.[9]

  • For soil samples , either QuEChERS or a combination of solvent extraction followed by SPE cleanup can be employed, depending on the soil type and organic matter content.[10][11]

Q4: What are some general strategies to mitigate matrix effects during LC-MS/MS analysis?

A4: Beyond sample preparation, several other strategies can be employed:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for signal suppression or enhancement.

  • Use of Internal Standards: An isotopically labeled internal standard of this compound, if available, is the most effective way to correct for matrix effects as it will be affected in the same way as the analyte.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant signal suppression for this compound in wheat samples after QuEChERS. High concentration of co-eluting matrix components (e.g., fats, pigments). Ineffective cleanup with standard dSPE sorbents.* Optimize dSPE cleanup: Experiment with different sorbent combinations. For fatty matrices like wheat, adding C18 to the dSPE salts can help remove lipids.[4] * Add a freeze-out step: After the initial extraction and before dSPE, freezing the acetonitrile extract at a low temperature (-20°C or -80°C) can help precipitate fats and other interfering compounds. * Dilute the final extract: A simple 1:5 or 1:10 dilution with the initial mobile phase can significantly reduce matrix effects.
Poor recovery of this compound from soil samples. Strong adsorption of the analyte to soil particles. Incomplete extraction. Analyte degradation during extraction.* Optimize extraction solvent: this compound is an acidic herbicide. Using a slightly acidified extraction solvent (e.g., acetonitrile with 1% formic acid) can improve its extraction from soil. * Increase extraction time/intensity: Employ longer shaking times or use ultrasonication to ensure complete extraction from the soil matrix. * Evaluate different extraction techniques: For highly organic soils, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) might be more efficient.
Inconsistent results and high variability between injections for water samples. Insufficient cleanup of dissolved organic matter. Carryover from the injection system.* Optimize SPE method: Ensure the SPE cartridge is properly conditioned and that the wash and elution solvents are optimized for this compound. Using a sorbent with mixed-mode properties (e.g., polymer-based with both reversed-phase and ion-exchange characteristics) can be beneficial. * Incorporate a robust wash step: After loading the sample onto the SPE cartridge, a thorough wash with a weak organic solvent in water can remove polar interferences. * Clean the injection port and loop: Implement a rigorous needle and injection port washing procedure between samples to prevent carryover.
Signal enhancement observed for this compound. Co-eluting matrix components that enhance the ionization of the analyte.* Improve chromatographic separation: Modify the LC gradient to better separate this compound from the enhancing compounds. * Use matrix-matched calibration: This will compensate for the enhancement effect, leading to more accurate quantification. * Investigate alternative ionization sources: If available, atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₁₉ClFNO₃
Molecular Weight363.81 g/mol
Water SolubilityModerately soluble
LogP3.1 (estimated)
Chemical ClassPhenylalanine derivative herbicide

Table 2: Typical Recovery and Matrix Effect Data for Acidic Herbicides in Complex Matrices (Literature Values for Structurally Similar Compounds)

MatrixSample PreparationAnalyte ClassAverage Recovery (%)Matrix Effect (%)Reference
Cereals (Rye)QuEChERS with alkaline hydrolysisAcidic Herbicides90 - 120Not specified[8]
Wheat FlourModified QuEChERSAcidic Herbicides69.8 - 120Not specified[5][6]
SoilSolvent Extraction & SPEVarious Pesticides70 - 120-20 to +20 (weak)[10][11]
WaterSolid-Phase ExtractionVarious Pesticides70 - 130Not specified[9]

Note: Data for this compound is limited. The values presented are for structurally similar acidic herbicides and should be used as a general guide. Method validation with this compound in the specific matrix of interest is essential.

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Wheat

This protocol is adapted from methods for other acidic herbicides in cereals.[4][8]

  • Sample Homogenization: Mill the wheat sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

    • Vortex for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general guideline for the extraction of pesticides from water.[9]

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Acidify the sample to pH ~3 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of methanol followed by 5 mL of acidified water (pH 3).

  • Sample Loading:

    • Load 500 mL of the prepared water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 4 mL of acetonitrile.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_QuEChERS cluster_sample_prep Sample Preparation (Wheat) cluster_analysis Analysis Homogenization Homogenize Wheat Sample Extraction Extraction with Acetonitrile and QuEChERS Salts Homogenization->Extraction 5g sample Centrifugation1 Centrifuge Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (MgSO4, PSA, C18) Centrifugation1->dSPE Acetonitrile Layer Centrifugation2 Centrifuge dSPE->Centrifugation2 Filtration Filter Supernatant Centrifugation2->Filtration Cleaned Extract LCMS LC-MS/MS Analysis Filtration->LCMS

Caption: Experimental workflow for QuEChERS-based analysis of this compound in wheat.

Troubleshooting_Matrix_Effects cluster_solutions Troubleshooting Strategies Start Matrix Effect Observed? (Signal Suppression/Enhancement) Optimize_Cleanup Optimize Sample Cleanup (e.g., different SPE sorbents, add freeze-out step) Start->Optimize_Cleanup Yes Dilute_Sample Dilute Sample Extract Start->Dilute_Sample Yes Improve_Chroma Improve Chromatographic Separation Start->Improve_Chroma Yes Matrix_Match Use Matrix-Matched Calibration Start->Matrix_Match Yes Internal_Standard Use Isotopically Labeled Internal Standard Start->Internal_Standard Yes (Best Practice) End Accurate Quantification Optimize_Cleanup->End Dilute_Sample->End Improve_Chroma->End Matrix_Match->End Internal_Standard->End

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Validation & Comparative

A Comparative Analysis of L-Flamprop-isopropyl and Flamprop-methyl for Post-Emergence Control of Wild Oats

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the herbicidal efficacy of L-Flamprop-isopropyl and flamprop-methyl, two post-emergence herbicides historically used for the control of wild oats (Avena fatua) in cereal crops. This document is intended for researchers, scientists, and professionals in the field of weed science and herbicide development.

Introduction and Chemical Background

Both this compound and flamprop-methyl belong to the arylaminopropionic acid class of herbicides. They are selective herbicides, meaning they are effective against specific weed species while causing minimal damage to the crop. Their primary application is the post-emergence control of wild oats in wheat and barley.

A key distinction between the two lies in their stereochemistry. Flamprop-methyl is a racemic mixture, containing both the D- and L-enantiomers of the molecule. In contrast, this compound contains only the L-isomer, which is the more biologically active enantiomer.[1][2] This difference in stereochemistry is a critical factor influencing their herbicidal activity. Both compounds are pro-herbicides, requiring hydrolysis within the plant to the active form, flamprop acid, to exert their phytotoxic effects.[3]

Comparative Efficacy

Some research suggests that flamprop-methyl demonstrates superior performance in controlling wild oats compared to flamprop-isopropyl.[4] The selectivity and activity of these herbicides are closely linked to the rate of their hydrolysis to the active flamprop acid within the target weed versus the crop plant.[5]

Quantitative Data on Herbicide Efficacy

The following tables summarize available quantitative data from studies on herbicide resistance in wild oats. It is crucial to note that these data are not from direct comparative experiments between this compound and flamprop-methyl but are presented here to provide a context for their individual efficacy against susceptible and resistant biotypes of Avena fatua.

Table 1: Efficacy of Flamprop against Susceptible and Resistant Wild Oat (Avena fatua) Biotypes

HerbicideBiotypeGR50 (g a.i./ha)Resistance Index (RI)Reference
FlampropSusceptible (S)Not specified-[6]
FlampropResistant (R)Not specified8.7[6]

GR50: The herbicide dose required to reduce shoot dry matter accumulation by 50%. The higher the GR50, the lower the efficacy. Resistance Index (RI): The ratio of GR50 of the resistant population to the GR50 of the susceptible population.

Mechanism of Action

The precise mechanism of action for the flamprop herbicides has been classified as unknown (HRAC Group Z or 0).[6] However, research indicates that they function by inhibiting cell elongation and division in the meristematic regions of susceptible plants.[3][6]

More specifically, studies on flamprop-M-methyl suggest a novel antimicrotubule mechanism.[4] This involves the disruption of the orientation of spindle and phragmoplast microtubules during mitosis, leading to faulty cell division.[4] Unlike some other microtubule-inhibiting herbicides, flamprop-M-methyl and its active metabolite do not appear to inhibit the polymerization of tubulin itself but rather interfere with the organization of the microtubule structures essential for cell division.[4]

Signaling Pathway Diagram

Conceptual Pathway of Flamprop Herbicide Action cluster_plant_cell Plant Cell Flamprop_ester Flamprop-isopropyl or Flamprop-methyl (Pro-herbicide) Hydrolysis Hydrolysis by Esterases Flamprop_ester->Hydrolysis Flamprop_acid Flamprop Acid (Active Herbicide) Hydrolysis->Flamprop_acid Microtubule_disruption Disruption of Microtubule Organization Flamprop_acid->Microtubule_disruption Mitosis_inhibition Inhibition of Mitosis Microtubule_disruption->Mitosis_inhibition Cell_elongation_inhibition Inhibition of Cell Elongation and Division Mitosis_inhibition->Cell_elongation_inhibition Plant_death Weed Death Cell_elongation_inhibition->Plant_death

Caption: Conceptual pathway of flamprop herbicide action in a susceptible plant cell.

Experimental Protocols

Detailed experimental protocols for a direct comparison of this compound and flamprop-methyl are not available in the reviewed literature. However, a standard methodology for evaluating herbicide efficacy through a dose-response study is outlined below.

Dose-Response Bioassay for Herbicide Efficacy

Objective: To determine and compare the dose of this compound and flamprop-methyl required to inhibit the growth of a target weed species (e.g., Avena fatua) by 50% (ED50 or GR50).

Materials:

  • Seeds of the target weed species (susceptible biotype).

  • Potting medium (e.g., sandy loam soil).

  • Pots or trays for growing plants.

  • Controlled environment growth chamber or greenhouse.

  • This compound and flamprop-methyl formulations.

  • Appropriate adjuvants as recommended for the herbicide formulations.

  • Precision sprayer calibrated for accurate herbicide application.

  • Analytical balance.

  • Drying oven.

Methodology:

  • Plant Culture:

    • Sow a uniform number of weed seeds in pots filled with the potting medium.

    • Grow the plants in a controlled environment with standardized conditions for temperature, light, and humidity.

    • Water the plants as needed to maintain optimal growth.

  • Herbicide Application:

    • Prepare a range of herbicide concentrations for both this compound and flamprop-methyl. This should include a zero-herbicide control and a series of doses that are expected to cause between 10% and 90% growth inhibition.

    • Apply the herbicides at a specific growth stage of the weeds (e.g., 2-3 leaf stage).

    • Use a precision sprayer to ensure uniform application.

    • Include several replicate pots for each herbicide concentration.

  • Data Collection:

    • After a set period (e.g., 21 days after treatment), visually assess phytotoxicity.

    • Harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

    • Record the dry weight for each replicate.

  • Data Analysis:

    • Calculate the percent growth inhibition for each herbicide concentration relative to the untreated control.

    • Use a non-linear regression analysis (e.g., a log-logistic model) to fit a dose-response curve to the data for each herbicide.

    • From the dose-response curves, determine the GR50 value for both this compound and flamprop-methyl.

Experimental Workflow Diagram

Workflow for Herbicide Dose-Response Bioassay Start Start Plant_culture Plant Culture (e.g., Avena fatua) Start->Plant_culture Herbicide_prep Prepare Herbicide Dose Range Plant_culture->Herbicide_prep Application Herbicide Application (at specific growth stage) Herbicide_prep->Application Incubation Incubation in Controlled Environment Application->Incubation Data_collection Data Collection (Biomass Measurement) Incubation->Data_collection Analysis Dose-Response Analysis (Calculate GR50) Data_collection->Analysis Comparison Compare Efficacy of Herbicides Analysis->Comparison End End Comparison->End

Caption: Workflow for a typical herbicide dose-response bioassay.

Conclusion

Both this compound and flamprop-methyl are effective post-emergence herbicides for the control of wild oats. The primary difference in their chemical composition is the stereoisomeric content, with this compound being the enantiomerically pure, more active form. While qualitative evidence suggests flamprop-methyl may have superior performance, a lack of direct comparative quantitative studies necessitates further research to definitively establish their relative efficacy. Their mechanism of action, involving the disruption of microtubule organization during mitosis, represents a distinct mode of action among herbicides. The provided experimental protocol outlines a robust method for conducting future comparative efficacy studies.

References

Cross-Resistance of Wild Oats to L-Flamprop-isopropyl and Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of wild oat (Avena fatua) populations to L-flamprop-isopropyl and other commonly used herbicides. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.

Introduction to Herbicide Resistance in Wild Oats

Wild oat is a major agricultural weed known for its ability to develop resistance to various herbicides. This resistance is primarily driven by two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). TSR involves genetic mutations in the protein targeted by the herbicide, reducing its binding affinity. NTSR, on the other hand, involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration, such as enhanced metabolism. The evolution of cross-resistance, where a weed population becomes resistant to multiple herbicides with the same or different modes of action, poses a significant challenge to sustainable weed management.

This compound belongs to the aryloxyphenoxypropionate ('fop') group of acetyl-CoA carboxylase (ACCase) inhibiting herbicides. Resistance to this group is widespread, and understanding the cross-resistance patterns to other ACCase inhibitors (e.g., 'dims' and 'dens') and herbicides with different modes of action is crucial for developing effective control strategies.

Comparative Performance and Experimental Data

The following tables summarize quantitative data from dose-response assays on various wild oat populations, comparing the resistance levels to this compound and other herbicides. The data is presented as the herbicide dose required to reduce shoot dry weight by 50% (GR₅₀) and the corresponding Resistance Index (RI), which is the ratio of the GR₅₀ of the resistant population to that of a susceptible population.

Table 1: Cross-Resistance of a 'Fop'-Resistant Wild Oat Population to Flamprop and Other Herbicides

HerbicideChemical GroupResistant Population GR₅₀ (g a.i./ha)Susceptible Population GR₅₀ (g a.i./ha)Resistance Index (RI)
ImazamethabenzImidazolinone (ALS inhibitor)>1000139>7.2
Flamprop Aryloxyphenoxypropionate (ACCase inhibitor) >2000 230 >8.7
Fenoxaprop-PAryloxyphenoxypropionate (ACCase inhibitor)125432.9

Data adapted from studies on multiple herbicide-resistant wild oat populations. Note that specific values can vary between different resistant biotypes.[1][2]

Table 2: Comparative Resistance of Wild Oat Populations to Different ACCase Inhibitors

PopulationHerbicideGR₅₀ (g a.i./ha)Resistance Index (RI)
Resistant 1 Pinoxaden36.230.2
Propaquizafop318.559.0
Cycloxydim29.53.3
Resistant 2 Pinoxaden28.123.4
Propaquizafop109.816.6
Cycloxydim84.89.4
Susceptible Pinoxaden1.21.0
Propaquizafop5.41.0
Cycloxydim9.01.0

This table illustrates the variable cross-resistance patterns observed in different wild oat populations to ACCase inhibitors from different chemical families ('den', 'fop', and 'dim').[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and aid in the design of future studies.

Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance in a weed population to a specific herbicide.

a. Seed Germination and Plant Growth:

  • Wild oat seeds are surface-sterilized and germinated in petri dishes on moist filter paper or in trays with a suitable potting mix.

  • Seedlings at the two-leaf stage are transplanted into individual pots (e.g., 7x7 cm) filled with a standardized soil mix.[5]

  • Plants are grown in a controlled environment (greenhouse or growth chamber) with specified temperature, humidity, and photoperiod (e.g., 20/15°C day/night temperature, 16-hour photoperiod).

b. Herbicide Application:

  • Herbicides are applied at various doses, typically ranging from a fraction to several multiples of the recommended field rate. For example, for clodinafop-propargyl, doses could range from 0 to 240 g a.i./ha.[6]

  • A susceptible wild oat population is included as a control.

  • Herbicides are applied using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) to ensure uniform coverage.[6] An appropriate adjuvant is added to the spray solution as recommended for the specific herbicide.[5][6]

c. Data Collection and Analysis:

  • After a set period (typically 21-28 days after treatment), the above-ground biomass of each plant is harvested, dried in an oven at a constant temperature (e.g., 70°C) for 72 hours, and weighed.[6]

  • The dry weight data is expressed as a percentage of the untreated control for each population.

  • A log-logistic dose-response curve is fitted to the data to calculate the GR₅₀ value.

  • The Resistance Index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.[6]

Analysis of ACCase Gene Mutations (Target-Site Resistance)

This protocol is used to identify specific mutations in the ACCase gene that confer resistance to ACCase-inhibiting herbicides.

a. DNA Extraction:

  • Genomic DNA is extracted from fresh leaf tissue of individual resistant and susceptible plants using a suitable method, such as a modified CTAB (cetyltrimethylammonium bromide) protocol.[7]

b. PCR Amplification:

  • Specific primers are designed to amplify the carboxyl-transferase (CT) domain of the ACCase gene, where most resistance-conferring mutations are located.

  • PCR is performed using a standard protocol with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).[6]

c. DNA Sequencing and Analysis:

  • The amplified PCR products are purified and sequenced.

  • The resulting DNA sequences from resistant plants are aligned with the sequence from susceptible plants to identify any nucleotide changes that result in amino acid substitutions at known resistance-conferring positions (e.g., Ile-1781-Leu, Asp-2078-Gly).[8][9][10]

Herbicide Metabolism Study (Non-Target-Site Resistance)

This protocol is used to investigate if enhanced metabolism of the herbicide is the mechanism of resistance.

a. Radiolabeled Herbicide Application:

  • A radiolabeled version of the herbicide (e.g., with ¹⁴C) is applied to the leaves of both resistant and susceptible plants.

b. Sample Collection and Extraction:

  • At various time points after application, the treated leaves and other plant parts are harvested.

  • The plant tissue is ground, and the herbicide and its metabolites are extracted using an appropriate solvent, such as methanol or acetone.

c. Analysis of Metabolites:

  • The extracted samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a mass spectrometer.[11][12]

  • The retention times and mass spectra of the compounds in the resistant and susceptible plants are compared to identify and quantify the parent herbicide and its metabolites. An increased rate of herbicide detoxification into non-toxic metabolites in the resistant plants is indicative of enhanced metabolism.

Visualizations

Mechanisms of Herbicide Resistance in Wild Oats

G cluster_0 Herbicide Application cluster_1 Plant cluster_2 Non-Target-Site Resistance (NTSR) cluster_3 Target-Site Resistance (TSR) cluster_4 Outcome Herbicide Herbicide Uptake Uptake & Translocation Herbicide->Uptake TargetSite Target Site (ACCase Enzyme) Uptake->TargetSite Herbicide reaches target Metabolism Enhanced Metabolism (Detoxification) Uptake->Metabolism Herbicide intercepted AlteredTarget Altered Target Site (Mutation) Uptake->AlteredTarget TargetSite->AlteredTarget Mutation occurs Susceptible Susceptible Plant (Dies) TargetSite->Susceptible Herbicide binds & inhibits Resistant Resistant Plant (Survives) Metabolism->Resistant Detoxified AlteredTarget->Resistant Herbicide cannot bind

Caption: Mechanisms of target-site and non-target-site herbicide resistance.

Experimental Workflow for Herbicide Resistance Characterization

G cluster_0 Field Observation & Sampling cluster_1 Whole-Plant Bioassay cluster_2 Mechanism Investigation cluster_3 Data Interpretation A Suspected Resistant Wild Oat Population B Collect Mature Seeds A->B C Grow Plants in Controlled Environment B->C D Dose-Response Herbicide Application C->D E Assess Plant Survival & Biomass D->E F Calculate GR50 & RI E->F G Target-Site Resistance (TSR) Analysis F->G H Non-Target-Site Resistance (NTSR) Analysis F->H I DNA Sequencing of ACCase Gene G->I J Herbicide Metabolism Study (e.g., HPLC) H->J K Characterize Resistance Profile & Mechanism I->K J->K

Caption: General workflow for identifying and characterizing herbicide resistance.

References

Validating a Novel Analytical Method for L-Flamprop-isopropyl Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established analytical methodologies for the detection and quantification of L-Flamprop-isopropyl, a selective post-emergent herbicide. By presenting a framework for validating a new analytical method, this document serves as a valuable resource for researchers aiming to develop and implement robust and reliable detection techniques. Included are detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection and validation of the most suitable analytical approach.

Comparison of Analytical Methods for this compound Detection

The selection of an appropriate analytical method is critical for the accurate and precise quantification of this compound in various matrices. The two most common and effective techniques for pesticide residue analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Below is a summary of their typical performance characteristics for the analysis of a compound similar to this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.01 mg/kg0.005 mg/kg
Limit of Quantification (LOQ) 0.05 mg/kg0.01 mg/kg
Accuracy (% Recovery) 85-105%90-110%
Precision (% RSD) < 15%< 10%

Experimental Protocols

Detailed methodologies are crucial for the successful validation of any new analytical method. The following protocols for GC-MS and LC-MS/MS are provided as a comprehensive starting point for the analysis of this compound.

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely accepted and effective technique for the extraction of pesticide residues from various sample matrices.

  • Homogenization: Homogenize 10 g of the sample (e.g., soil, plant tissue) with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. This step removes interferences.

  • Final Centrifugation and Collection: Vortex the d-SPE tube for 30 seconds and centrifuge at 4000 rpm for 5 minutes. The resulting supernatant is ready for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with a Triple Quadrupole or Time-of-Flight (TOF) analyzer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Instrumental Conditions:

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 25°C/min.

    • Ramp to 200°C at 5°C/min.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Instrumental Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Method Validation Workflow

The validation of a new analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for method validation.

start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev selectivity Selectivity / Specificity method_dev->selectivity linearity Linearity & Range selectivity->linearity lod_loq LOD & LOQ Determination linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness validation_report Validation Report robustness->validation_report end_point Method Implementation validation_report->end_point

Caption: A typical workflow for analytical method validation.

Proposed Mechanism of Action for this compound

While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve the inhibition of cell elongation in the meristematic regions of susceptible plants. The following diagram illustrates a hypothetical signaling pathway for this mode of action.

l_flamprop This compound target_protein Putative Target Protein (e.g., involved in auxin signaling or cell wall synthesis) l_flamprop->target_protein signal_transduction Signal Transduction Cascade target_protein->signal_transduction Inhibition gene_expression Altered Gene Expression signal_transduction->gene_expression cell_elongation Inhibition of Cell Elongation gene_expression->cell_elongation plant_growth Cessation of Plant Growth cell_elongation->plant_growth

Interspecies Metabolic Divergence of L-Flamprop-isopropyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of the herbicide L-Flamprop-isopropyl across different animal species. Understanding these interspecies differences is crucial for toxicological risk assessment and the development of safer agricultural products. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary metabolic pathways.

Executive Summary

The metabolism of this compound primarily proceeds through three main pathways: hydrolysis of the isopropyl ester, aromatic hydroxylation of the N-benzoyl ring, and hydroxylation of the isopropyl side chain. Significant quantitative and qualitative differences in these pathways are observed between species, particularly between rats and dogs. While extensive data is available for these two species, information regarding the metabolism in other species, including mice and humans, is limited in the public domain.

Quantitative Metabolic Data

The following tables summarize the key quantitative data on the excretion and metabolism of this compound in rats and dogs.

Table 1: Excretion of Orally Administered [¹⁴C]this compound (0-48 hours)

SpeciesSexRoute of Excretion% of Administered DoseCitation
RatMaleFeces90.5%[1][2]
Urine-
FemaleFeces76.3%[1][2]
Urine-
DogMale & FemaleFeces53%[1][2]
Urine-

Note: The original study did not provide a separate percentage for urinary excretion in rats but stated that greater than 96% of the dose was excreted within 48 hours. The distribution between urine and feces was noted to be different between male and female rats.

Table 2: Extent of Aromatic Hydroxylation of this compound (0-48 hours post-dose)

SpeciesSex% of Dose Undergoing Aromatic HydroxylationCitation
RatMale18%[1][2]
Female13%[1][2]
DogMale & Female2%[1][2]

Metabolic Pathways

The primary metabolic transformations of this compound are depicted below. The predominant pathway in both rats and dogs is the hydrolysis of the isopropyl ester to form the corresponding carboxylic acid, which is then excreted either free or as a glucuronide conjugate.[1][2] However, the subsequent metabolism of the parent compound and its primary metabolite shows significant interspecies variation.

Metabolic Pathway of this compound cluster_species Metabolic Fate cluster_rat Rat cluster_dog Dog This compound This compound Carboxylic Acid_Rat Carboxylic Acid This compound->Carboxylic Acid_Rat Hydrolysis Aromatic Hydroxylation Products_Rat Aromatic Hydroxylation (para- and meta-) This compound->Aromatic Hydroxylation Products_Rat Oxidation 2-Lactyl Ester 2-Lactyl Ester This compound->2-Lactyl Ester Side-Chain Hydroxylation & Oxidation Carboxylic Acid_Dog Carboxylic Acid This compound->Carboxylic Acid_Dog Hydrolysis Aromatic Hydroxylation Products_Dog Aromatic Hydroxylation (para- and meta-) This compound->Aromatic Hydroxylation Products_Dog Oxidation Propan-1,2-diol Ester Propan-1,2-diol Ester This compound->Propan-1,2-diol Ester Side-Chain Hydroxylation

Caption: Metabolic pathways of this compound in rats and dogs.

In rats, hydroxylation of the isopropyl side chain is followed by oxidation to yield a 2-lactyl ester.[1][2] In contrast, dogs primarily form a propan-1,2-diol ester from side-chain hydroxylation.[1][2] Aromatic hydroxylation occurs at the para- and meta-positions of the N-benzoyl ring in both species, but to a much greater extent in rats.[1][2] The presence of a 3,4-dihydroxybenzoyl metabolite suggests the involvement of an arene oxide intermediate.[1][2]

Experimental Protocols

The following sections detail the general methodologies employed in the cited studies for the investigation of this compound metabolism.

In Vivo Metabolism and Excretion Study

A common experimental design for in vivo metabolism studies involves the oral administration of radiolabeled this compound to the test species.

In Vivo Experimental Workflow Start Oral Administration of [¹⁴C]this compound Housing Housing in Metabolism Cages Start->Housing Collection Collection of Urine, Feces, and Expired Air Housing->Collection Measurement Measurement of Radioactivity (e.g., LSC) Collection->Measurement Extraction Extraction of Metabolites Collection->Extraction Analysis Metabolite Profiling and Identification (e.g., TLC, HPLC, MS) Extraction->Analysis End Data Analysis and Metabolic Pathway Elucidation Analysis->End

Caption: General workflow for an in vivo metabolism study.

Protocol Steps:

  • Dosing: Animals are administered a single oral dose of [¹⁴C]this compound, typically in a suitable vehicle.

  • Housing and Sample Collection: Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces over a defined period (e.g., 48-72 hours). Expired air can also be collected to trap any volatile radiolabeled metabolites like ¹⁴CO₂.

  • Radioactivity Measurement: The total radioactivity in collected urine, feces, and any trapped expired air is quantified using techniques like Liquid Scintillation Counting (LSC) to determine the extent of absorption and routes of excretion.

  • Metabolite Profiling and Identification: Metabolites are extracted from the collected samples using appropriate solvents. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are then used to separate, identify, and quantify the parent compound and its metabolites.

In Vitro Metabolism using Liver Microsomes

In vitro studies using liver microsomes from different species can provide valuable insights into the specific enzymes involved in the metabolic pathways and can be used to assess the rate of metabolism.

In Vitro Experimental Workflow Start Incubation of this compound with Liver Microsomes Cofactors Addition of Cofactors (e.g., NADPH) Start->Cofactors Incubation Incubation at 37°C Cofactors->Incubation Quenching Quenching of Reaction Incubation->Quenching Extraction Extraction of Metabolites Quenching->Extraction Analysis Analysis by LC-MS/MS Extraction->Analysis End Determination of Metabolic Rate and Metabolite Identification Analysis->End

Caption: General workflow for an in vitro metabolism study.

Protocol Steps:

  • Incubation: this compound is incubated with liver microsomes from the species of interest in a buffered solution.

  • Cofactor Addition: The reaction is initiated by the addition of necessary cofactors, such as NADPH, which is required for cytochrome P450-mediated oxidation.

  • Reaction Termination: After a specific incubation time, the reaction is stopped (quenched) by adding a solvent like acetonitrile or methanol.

  • Analysis: The samples are then centrifuged, and the supernatant is analyzed by a sensitive analytical method like LC-MS/MS to identify and quantify the depletion of the parent compound and the formation of metabolites. This allows for the determination of metabolic stability and the identification of metabolic pathways. Experiments with rat liver microsomes have suggested that oxidative de-esterification may be as important as the esterase-catalyzed route for the formation of the carboxylic acid metabolite.[3]

Conclusion

The metabolism of this compound exhibits significant interspecies differences, particularly in the extent of aromatic hydroxylation and the profile of side-chain hydroxylation products. Rats show a higher capacity for aromatic hydroxylation compared to dogs. Furthermore, the end product of side-chain metabolism differs, with rats forming a 2-lactyl ester and dogs a propan-1,2-diol ester. These variations highlight the importance of conducting comparative metabolic studies in multiple species for a thorough toxicological evaluation of xenobiotics. Further research is warranted to elucidate the metabolic fate of this compound in other species, including humans, to better understand its potential health risks.

References

Comparative Analysis of Post-Emergence Herbicides for Wild Oat (Avena fatua) Control: A Focus on L-Flamprop-isopropyl and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical and mechanistic comparison of L-Flamprop-isopropyl and alternative post-emergence herbicides for the control of the problematic agricultural weed, wild oat (Avena fatua). This document summarizes available dose-response data, details experimental protocols for herbicidal efficacy testing, and visualizes the underlying biochemical pathways.

This compound is a selective, systemic herbicide that is absorbed by the leaves and is thought to act by inhibiting cell elongation.[1] While it has been used for the control of wild oats in cereal crops, it is now largely considered obsolete or discontinued in many regions.[2] As such, a comparative analysis with currently prevalent alternatives is crucial for effective weed management strategies. This guide focuses on a comparison with acetyl-CoA carboxylase (ACCase) inhibiting herbicides, a major class of graminicides used for wild oat control.

Dose-Response Analysis: A Quantitative Comparison

The efficacy of a herbicide is determined through dose-response assays, which quantify the relationship between the applied herbicide dose and the subsequent plant response, typically measured as biomass reduction or mortality. The results are often expressed as GR₅₀ (the dose required to cause a 50% reduction in plant growth) or LD₅₀ (the dose required to kill 50% of the plant population). Lower GR₅₀ or LD₅₀ values indicate higher herbicidal potency.

While direct, side-by-side comparative studies including this compound are scarce in recent literature, data from various studies on susceptible wild oat populations have been compiled to provide a quantitative comparison. It is important to note that experimental conditions can influence these values.

HerbicideHerbicide ClassTarget EnzymeGR₅₀ (g a.i./ha) on Susceptible Avena fatuaReference
This compound Arylaminopropionic acidUnknown (putative cell elongation inhibitor)Data not available in recent literature
Pinoxaden Phenylpyrazoline (DEN)Acetyl-CoA Carboxylase (ACCase)~17[3]
Clodinafop-propargyl Aryloxyphenoxypropionate (FOP)Acetyl-CoA Carboxylase (ACCase)~22[4]
Fenoxaprop-p-ethyl Aryloxyphenoxypropionate (FOP)Acetyl-CoA Carboxylase (ACCase)Data not available for direct GR₅₀ comparison

Experimental Protocols for Dose-Response Bioassays

A standardized whole-plant pot bioassay is a reliable method for determining herbicide efficacy and generating dose-response curves. The following protocol is a synthesis of established methods for testing post-emergence herbicides on grass weeds like Avena fatua.

1. Seed Acquisition and Germination:

  • Collect mature seeds from a susceptible wild oat population.
  • To overcome dormancy, seeds may require scarification or a period of cold, moist stratification.
  • Germinate seeds in petri dishes on moist filter paper or directly in a soil medium.

2. Plant Cultivation:

  • Transplant uniform seedlings (e.g., at the 1-2 leaf stage) into pots filled with a standardized soil mix.
  • Grow plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod (e.g., 18°C/10°C day/night with a 16-hour photoperiod).
  • Water and fertilize as needed to ensure healthy, unstressed growth.

3. Herbicide Application:

  • Apply herbicides at the target growth stage of the wild oat plants (e.g., 3-4 leaf stage).
  • Prepare a range of herbicide doses, typically in a logarithmic series, including a zero-dose control. The dose range should span from no effect to complete mortality.
  • Use a laboratory track sprayer to ensure uniform application of the herbicide solutions at a constant volume and pressure.

4. Data Collection and Analysis:

  • Assess plant response at a set time after treatment (e.g., 21 days).

  • Measurements can include visual injury ratings, plant survival counts, and harvesting of above-ground biomass (fresh or dry weight).

  • Analyze the data using non-linear regression to fit a log-logistic dose-response curve.

  • From the fitted curve, determine the GR₅₀ or LD₅₀ values and their corresponding confidence intervals.

    G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Seed_Collection Seed Collection (Susceptible Avena fatua) Dormancy_Breaking Dormancy Breaking (Stratification/Scarification) Seed_Collection->Dormancy_Breaking Germination Germination Dormancy_Breaking->Germination Planting Planting & Seedling Growth Germination->Planting Application Herbicide Application (Track Sprayer) Planting->Application Herbicide_Prep Herbicide Dose Preparation Herbicide_Prep->Application Incubation Post-Application Growth (Controlled Environment) Application->Incubation Data_Collection Data Collection (Biomass/Mortality) Incubation->Data_Collection Analysis Statistical Analysis (Dose-Response Curve) Data_Collection->Analysis GR50_LD50 Determine GR50/LD50 Analysis->GR50_LD50

    Experimental workflow for a whole-plant herbicide dose-response bioassay.

    Mechanisms of Action: A Mechanistic Overview

Understanding the biochemical target of a herbicide is critical for managing resistance and developing new active ingredients. This compound and the compared alternatives have distinct modes of action.

This compound: The precise mechanism of action for this compound is not fully elucidated but is believed to involve the inhibition of cell elongation .[1] This disruption of cell growth ultimately leads to plant death.

ACCase Inhibitors (Pinoxaden, Clodinafop-propargyl, Fenoxaprop-p-ethyl): These herbicides target and inhibit the enzyme acetyl-CoA carboxylase (ACCase) .[5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage.[3] By blocking ACCase, these herbicides halt fatty acid production, leading to a breakdown of cell membrane integrity, particularly in rapidly growing meristematic tissues, and ultimately plant death.[6]

G cluster_ACCase Fatty Acid Biosynthesis Pathway (in Plastid) Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Elongation Cycles Membranes Cell Membranes, Lipids Fatty_Acids->Membranes Plant_Death Plant Death Membranes->Plant_Death Disruption leads to ACCase->Malonyl_CoA Product Herbicides ACCase Inhibitors (Pinoxaden, Clodinafop, Fenoxaprop) Herbicides->Inhibition Inhibition->ACCase Inhibition

References

Safety Operating Guide

Proper Disposal of L-Flamprop-isopropyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of L-Flamprop-isopropyl, a discontinued chlorinated aromatic amide herbicide. The following procedures are based on general guidelines for the disposal of persistent organic pollutants and hazardous chemical waste. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure the safety of personnel and the environment.

Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) if available. In the absence of a specific SDS for this discontinued product, treat it as a hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. If there is a risk of aerosol formation, use a full-face respirator with appropriate cartridges.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In case of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

Disposal Procedures

As a discontinued pesticide, this compound should be managed as a hazardous waste. The primary recommended method for the disposal of chlorinated organic compounds is high-temperature incineration.

Step-by-Step Disposal Plan:
  • Waste Identification and Segregation:

    • Clearly label all containers of this compound waste with "Hazardous Waste," the chemical name, and any known hazard symbols.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Packaging for Disposal:

    • Ensure waste is stored in its original container if possible, or in a compatible, tightly sealed container.

    • If the original container is damaged, over-pack it into a larger, approved hazardous waste container.

  • Engage a Licensed Hazardous Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

    • Disposal must be carried out by a licensed and certified hazardous waste management company. These companies are equipped to handle and transport hazardous materials according to regulatory standards.

  • Recommended Disposal Technology: High-Temperature Incineration:

    • The most effective method for destroying chlorinated organic pesticides like this compound is incineration at a specialized hazardous waste facility.[1]

    • This process ensures the complete thermal destruction of the molecule, minimizing the release of harmful substances into the environment.

  • Alternative (Less Common) Treatment: Chemical Degradation (Hydrolysis):

    • Amide herbicides can be chemically degraded through hydrolysis under acidic or alkaline conditions.[2][3][4] This process breaks the amide bond, forming a carboxylic acid and an amine.

    • Note: This method is less common for the disposal of persistent chlorinated pesticides and should only be considered if high-temperature incineration is not feasible and after thorough evaluation by qualified chemists. The resulting degradation products may still be hazardous and require further treatment and proper disposal.

Quantitative Data for Disposal Parameters

The following table summarizes key quantitative parameters relevant to the disposal of chlorinated aromatic amide herbicides like this compound.

ParameterValue/RangeNotes
Incineration Temperature > 1000 °CRecommended for general organic pesticides to ensure complete destruction.[5]
≥ 1100 °CRequired for hazardous waste with a chlorine content of more than 1%.[6]
Incineration Residence Time ~ 2 secondsThe duration the waste must be held at the specified temperature for effective destruction.[5]
Hydrolysis Conditions (Acidic) Elevated temperatures with strong acid (e.g., 6M HCl)Can break down the amide linkage, but may require harsh conditions and extended reaction times.[7]
Hydrolysis Conditions (Alkaline) Heating with a strong base (e.g., NaOH solution)Results in the formation of a carboxylate salt and ammonia or an amine.[2]

Experimental Protocols: General Principles

Protocol for Packaging Unused this compound for Disposal:

  • Objective: To safely package unused this compound for collection by a licensed hazardous waste disposal service.

  • Materials:

    • Unused this compound in its original or a compatible container.

    • Hazardous waste labels.

    • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat).

    • Sealable secondary containment (e.g., a larger plastic drum).

  • Procedure:

    • Don the appropriate PPE in a well-ventilated area.

    • Inspect the primary container for any leaks or damage. If the container is compromised, carefully place it inside a larger, compatible, and sealable secondary container.

    • Ensure the container is tightly sealed.

    • Affix a hazardous waste label to the outer container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The date of accumulation.

      • Any relevant hazard warnings (e.g., "Toxic").

    • Store the labeled container in a designated hazardous waste accumulation area, away from incompatible materials and sources of ignition.

    • Contact your institution's EHS department to schedule a pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 On-Site Procedures cluster_1 Off-Site Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate from Other Waste Streams B->C D Package in a Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact Institutional EHS for Pickup E->F G Transport by Licensed Hazardous Waste Hauler F->G H High-Temperature Incineration at a Certified Facility G->H I Final Destruction and Disposal of Ash H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Flamprop-isopropyl

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical protocols for the laboratory handling and disposal of L-Flamprop-isopropyl, ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals engaged in drug development and scientific research, the proper handling of chemical compounds is paramount. This guide provides detailed procedural information for the safe management of this compound, a herbicide that, while having low mammalian toxicity, requires careful handling to mitigate any potential risks.[1] Adherence to these protocols is crucial for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment is essential to determine the appropriate level of personal protective equipment required for handling this compound. The following table summarizes the recommended PPE based on various laboratory scenarios.

Scenario Required Personal Protective Equipment Regulatory Standard Compliance
Low-Volume Handling / Weighing (Solid) - Tightly fitting safety goggles with side-shields- Chemical-resistant gloves (e.g., Nitrile)- Laboratory coat- Eye Protection: EN 166 (EU) or NIOSH (US)[2]- Hand Protection: EN 374[3]
Handling Solutions / Dilutions - Tightly fitting safety goggles with side-shields- Fire/flame resistant and impervious clothing[2]- Chemical-resistant gloves (e.g., Nitrile)- Laboratory coat- Eye Protection: EN 166 (EU) or NIOSH (US)[2]- Hand Protection: EN 374[3]
High-Concentration or Large-Volume Operations - Full-face respirator- Fire/flame resistant and impervious clothing[2]- Chemical-resistant gloves (e.g., Nitrile)- Laboratory coat or coveralls- Respiratory Protection: NIOSH (US) or CEN (EU) approved[3]- Eye Protection: EN 166 (EU) or NIOSH (US)[2]- Hand Protection: EN 374[3]
Accidental Spill Cleanup - Full-face respirator- Chemical-impermeable gloves[2]- Fire/flame resistant and impervious clothing[2]- Chemical-resistant boots- Respiratory Protection: NIOSH (US) or CEN (EU) approved[3]- Eye Protection: EN 166 (EU) or NIOSH (US)[2]- Hand Protection: EN 374[3]

Standard Operating Procedure: From Receipt to Disposal

Following a systematic workflow is critical for minimizing exposure and ensuring safety.

1. Pre-Handling Preparations:

  • Ensure adequate ventilation in the designated handling area.[2][3]

  • Locate and verify the functionality of the nearest safety shower and eyewash station.[4]

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare all equipment and reagents required for the experiment.

2. Handling the Compound:

  • Avoid the formation of dust when handling the solid form.[2]

  • When working with solutions, avoid inhaling vapor or mist.[3]

  • Keep the compound away from heat, sparks, and open flames as some solutions may be flammable.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

3. In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[2][5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[2][4]

4. Disposal Plan:

  • All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, regional, national, and international regulations.[3]

  • Prevent the chemical from entering drains or waterways.[3]

  • Contain any spills with an inert absorbent material and collect for disposal in a designated, labeled container.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase start Start: Receive this compound verify_sds Verify Safety Data Sheet start->verify_sds ppe_check Don Appropriate PPE verify_sds->ppe_check ventilation_check Ensure Proper Ventilation ppe_check->ventilation_check handling Handle Compound (Weighing/Solution Prep) ventilation_check->handling experiment Perform Experiment handling->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_collection Collect Waste in Labeled Container decontaminate->waste_collection disposal Dispose Waste per Regulations waste_collection->disposal end End disposal->end

Caption: Workflow for Safe Handling of this compound.

spill Accidental Spill Occurs evacuate Evacuate Immediate Area spill->evacuate If large spill ppe Don Spill Response PPE spill->ppe If small spill evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect and Place in Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Emergency Protocol for this compound Spills.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.